molecular formula C25H21N5O2 B607898 GW 841819X

GW 841819X

Numéro de catalogue: B607898
Poids moléculaire: 423.5 g/mol
Clé InChI: TUWDLUFFAHHNEF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GW841819X is an analogue of (+)-JQ1 and a novel inhibitor of BET bromodomains. GW841819X displayed activity in vivo against NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia. Bromodomain and extra-terminal (BET) proteins belong to a class of proteins collectively called epigenetic "readers". BET bromodomains have emerged as promising drug targets for treatment of cancers, inflammatory diseases, and other medical conditions.

Propriétés

Formule moléculaire

C25H21N5O2

Poids moléculaire

423.5 g/mol

Nom IUPAC

benzyl N-(1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)carbamate

InChI

InChI=1S/C25H21N5O2/c1-17-28-29-24-23(27-25(31)32-16-18-10-4-2-5-11-18)26-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)30(17)24/h2-15,23H,16H2,1H3,(H,27,31)

Clé InChI

TUWDLUFFAHHNEF-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5

SMILES canonique

CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GW-841819X;  GW841819X;  GW 841819X;  GW 841819;  GW841819;  GW-841819.

Origine du produit

United States

Foundational & Exploratory

The Epigenetic Modulator GW 841819X: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 841819X, also known as I-BET762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used for its characterization. The primary mechanism involves the competitive binding of this compound to the acetyl-lysine recognition pockets of BET bromodomains (BRD2, BRD3, and BRD4), leading to the disruption of chromatin-mediated gene transcription. A significant consequence of this inhibition is the transcriptional repression of key oncogenes, most notably MYC, underpinning its therapeutic potential in various malignancies. Additionally, this compound has been identified as a potent inducer of the Apolipoprotein A1 (ApoA1) gene. This guide consolidates quantitative data, experimental protocols, and visual representations of the relevant biological pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: BET Bromodomain Inhibition

This compound functions as a competitive inhibitor of the BET family of proteins, which act as epigenetic "readers." These proteins recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene loci. By mimicking the acetylated lysine moiety, this compound occupies the hydrophobic binding pocket of the bromodomains of BRD2, BRD3, and BRD4, preventing their association with chromatin.[1][2] This displacement of BET proteins from chromatin leads to a cascade of downstream effects, primarily the modulation of gene transcription.

A critical and well-documented downstream effect of BET inhibition by this compound is the profound suppression of the transcription of the proto-oncogene MYC.[2] The MYC gene is a master regulator of cell proliferation, growth, and apoptosis, and its aberrant expression is a hallmark of many cancers. By preventing BRD4 from binding to the enhancer and promoter regions of the MYC gene, this compound effectively silences its expression, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[2] This mechanism is central to its observed anti-tumor activity in preclinical models of various hematologic malignancies, including multiple myeloma and acute myeloid leukemia, as well as in NUT midline carcinoma, a rare and aggressive cancer driven by a BRD4-NUT fusion oncoprotein.[2][3]

Beyond MYC suppression, BET inhibition by this compound also modulates the expression of other genes involved in cell cycle regulation and apoptosis, such as the upregulation of the cell cycle inhibitor p27 and the pro-apoptotic protein BIM.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the activity of this compound.

Parameter Target Value Assay Type
pIC50BRD25.9Biochemical Assay
pIC50BRD36.2Biochemical Assay
pIC50BRD46.3Biochemical Assay
EC170ApoA1 Reporter Gene0.22 µMCell-based Reporter Assay

Table 1: In vitro potency of this compound against BET bromodomains and ApoA1 induction.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

GW_841819X_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Histone Acetylated Histones DNA DNA BET BET Proteins (BRD2/3/4) BET->Histone Binds to acetylated lysine TF Transcription Factors BET->TF PolII RNA Pol II TF->PolII MYC_Gene MYC Gene PolII->MYC_Gene Initiates Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA GW841819X This compound GW841819X->BET Inhibits Binding Ribosome Ribosome MYC_mRNA->Ribosome Translation MYC_Protein MYC Protein Proliferation Decreased Proliferation MYC_Protein->Proliferation Drives Apoptosis Increased Apoptosis MYC_Protein->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest MYC_Protein->CellCycleArrest Promotes Progression Ribosome->MYC_Protein Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis Biochem_Assay Biochemical Assay (e.g., TR-FRET) IC50 Determine pIC50 Biochem_Assay->IC50 Cell_Assay Cell-Based Assay (e.g., Reporter Gene) EC170 Determine EC170 Cell_Assay->EC170 Western_Blot Western Blot Protein_Exp Quantify Protein Expression Western_Blot->Protein_Exp qPCR RT-qPCR Gene_Exp Quantify Gene Expression qPCR->Gene_Exp Xenograft Tumor Xenograft Model (e.g., Mouse) Tumor_Growth Measure Tumor Growth Inhibition Xenograft->Tumor_Growth PK_PD Pharmacokinetics & Pharmacodynamics Drug_Levels Measure Drug Concentration PK_PD->Drug_Levels

References

The Role of GW 841819X in Apolipoprotein A1 Gene Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 841819X has been identified as a potent small molecule inducer of Apolipoprotein A1 (ApoA1), the primary protein component of high-density lipoprotein (HDL). This technical guide provides an in-depth overview of the core mechanisms, experimental data, and methodologies related to the action of this compound in stimulating ApoA1 gene expression. The primary mechanism of action for this compound is through the inhibition of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically Brd2, Brd3, and Brd4. By targeting these epigenetic readers, this compound modulates the transcriptional activation of the APOA1 gene, offering a promising therapeutic avenue for cardiovascular diseases by raising HDL levels.

Core Mechanism of Action: BET Inhibition

This compound functions as an antagonist of the BET family of proteins. These proteins are crucial epigenetic regulators that recognize and bind to acetylated lysine residues on histone tails, a key signal for transcriptionally active chromatin. By binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to a downstream modulation of gene expression. The induction of the APOA1 gene is a specific consequence of this inhibition.

Quantitative Data Summary

The activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data available for this compound and related compounds.

CompoundAssay TypeCell LineParameterValueReference
This compound ApoA1 Reporter Gene AssayHepG2EC1700.22 µM--INVALID-LINK--
This compound BET Bromodomain Binding Assay-pIC50 (Brd2)5.9--INVALID-LINK--
This compound BET Bromodomain Binding Assay-pIC50 (Brd3)6.2--INVALID-LINK--
This compound BET Bromodomain Binding Assay-pIC50 (Brd4)6.3--INVALID-LINK--

Signaling Pathway

The induction of ApoA1 gene expression by this compound is initiated by its binding to the bromodomains of BET proteins, primarily BRD4. This competitive inhibition prevents BRD4 from binding to acetylated histones at the regulatory regions of target genes. In the context of APOA1 regulation, this displacement of BRD4 from the gene's promoter or enhancer regions leads to an increase in its transcription. The precise downstream effectors and the exact regulatory elements on the APOA1 gene that are modulated by BRD4 binding remain an area of active investigation.

GW841819X_ApoA1_Induction_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GW841819X This compound BET BET Proteins (BRD2, BRD3, BRD4) GW841819X->BET Inhibits Ac_Histone Acetylated Histones BET->Ac_Histone Binds to ApoA1_Gene ApoA1 Gene BET->ApoA1_Gene Represses Transcription (Proposed Mechanism) Ac_Histone->ApoA1_Gene Activates Transcription_Machinery Transcription Machinery ApoA1_mRNA ApoA1 mRNA Transcription_Machinery->ApoA1_mRNA Transcription ApoA1_mRNA_cyto ApoA1 mRNA ApoA1_mRNA->ApoA1_mRNA_cyto Export ApoA1_Protein ApoA1 Protein Ribosome Ribosome Ribosome->ApoA1_Protein Translation

Caption: Proposed signaling pathway of this compound-mediated ApoA1 induction.

Experimental Protocols

ApoA1 Reporter Gene Assay in HepG2 Cells

This assay is designed to quantify the ability of a compound to induce the transcription of the APOA1 gene.

1. Cell Culture and Maintenance:

  • Human hepatoma HepG2 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Stable Transfection:

  • HepG2 cells are stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of the human APOA1 gene promoter.

  • A co-transfection with a plasmid conferring resistance to an antibiotic (e.g., neomycin) is performed for the selection of stable clones.

3. Compound Treatment:

  • Stably transfected HepG2 cells are seeded in 96-well plates at a density of 2 x 104 cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with a fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • The cells are incubated with the compound for 24-48 hours.

4. Luciferase Activity Measurement:

  • After the incubation period, the cells are lysed using a suitable lysis buffer (e.g., Glo Lysis Buffer).

  • An equal volume of luciferase substrate (e.g., Bright-Glo Luciferase Assay System) is added to each well.

  • Luminescence is measured using a luminometer.

  • The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.

ApoA1_Reporter_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Culture Culture HepG2 Cells Transfect Stably Transfect with ApoA1-Luciferase Reporter Culture->Transfect Seed Seed Cells in 96-well Plate Transfect->Seed Add_Compound Add this compound (or vehicle) Seed->Add_Compound Incubate Incubate for 24-48h Add_Compound->Incubate Lyse Lyse Cells Incubate->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Analyze Data (Fold Induction) Measure->Analyze

Caption: Workflow for the ApoA1 Luciferase Reporter Gene Assay.
BET Bromodomain Binding Assay (AlphaScreen)

This is a bead-based immunoassay to quantify the binding affinity of this compound to the bromodomains of BET proteins.

1. Reagents:

  • Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16.

  • Glutathione S-transferase (GST)-tagged BET bromodomain protein (e.g., BRD4).

  • Streptavidin-coated Donor beads.

  • Anti-GST antibody-conjugated Acceptor beads.

2. Assay Procedure:

  • All reagents are prepared in a suitable assay buffer.

  • The GST-tagged BET bromodomain protein is incubated with the biotinylated histone peptide in the presence of varying concentrations of this compound.

  • Streptavidin-coated Donor beads and anti-GST Acceptor beads are added to the mixture.

  • The plate is incubated in the dark at room temperature to allow for bead-protein-peptide complex formation.

  • The plate is read on an AlphaScreen-compatible reader.

3. Principle:

  • In the absence of an inhibitor, the BET bromodomain binds to the acetylated histone peptide, bringing the Donor and Acceptor beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in a light emission signal.

  • This compound competes with the histone peptide for binding to the bromodomain, disrupting the complex and reducing the AlphaScreen signal. The IC50 value is determined from the dose-response curve.

AlphaScreen_Workflow cluster_components Components cluster_incubation Incubation cluster_detection Detection Inhibitor This compound Mix Mix Components Inhibitor->Mix BET_Protein GST-BET Bromodomain BET_Protein->Mix Peptide Biotinylated-Histone Peptide Peptide->Mix Donor_Bead Streptavidin Donor Bead Donor_Bead->Mix Acceptor_Bead Anti-GST Acceptor Bead Acceptor_Bead->Mix Incubate_RT Incubate at RT (dark) Mix->Incubate_RT Read Read AlphaScreen Signal Incubate_RT->Read Analyze_IC50 Determine IC50 Read->Analyze_IC50

Caption: Workflow for the BET Bromodomain Binding Assay (AlphaScreen).

Conclusion

This compound represents a significant tool compound for studying the epigenetic regulation of APOA1 gene expression. Its potent and specific inhibition of the BET family of bromodomains provides a direct mechanism for upregulating ApoA1 transcription. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of cardiovascular drug discovery and epigenetics. Further investigation into the downstream signaling cascade and the identification of specific regulatory elements will provide a more complete understanding of the therapeutic potential of targeting BET proteins for the treatment of dyslipidemia and related cardiovascular disorders.

The Influence of GW 841819X on Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 841819X is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant effects on gene transcription. As an analogue of the well-characterized BET inhibitor (+)-JQ1, this compound exerts its influence by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4. This action displaces BET proteins from chromatin, leading to the modulation of transcriptional programs crucial for cellular proliferation, differentiation, and inflammation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action: Inhibition of BET Bromodomains

This compound functions as a competitive inhibitor of the BET family of bromodomain-containing proteins. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins. This binding is a critical step in the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.

By occupying the acetyl-lysine binding pockets of BET proteins, this compound prevents their association with chromatin. This leads to a disruption of the transcriptional activation of key target genes, including the well-documented upregulation of Apolipoprotein A1 (ApoA1) and the downregulation of oncogenes such as c-Myc. The inhibition of BET proteins by compounds like this compound has shown therapeutic potential in various diseases, including cancer and inflammatory conditions.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, providing insights into its potency and selectivity.

ParameterTarget/AssayValueCell LineReference
EC170 ApoA1 Reporter Gene Induction0.22 µMHepG2[3]
pIC50 BRD2 Inhibition5.9-[3]
pIC50 BRD3 Inhibition6.2-[3]
pIC50 BRD4 Inhibition6.3-[3]

Signaling Pathways Modulated by this compound

The primary mechanism of this compound involves the direct inhibition of BET proteins, which in turn affects downstream signaling pathways critical for gene transcription.

General Mechanism of BET Inhibition

The following diagram illustrates the general mechanism by which BET inhibitors like this compound modulate gene transcription.

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus Acetylated_Histones Acetylated Histones BET_Proteins BET Proteins (BRD2/3/4) Acetylated_Histones->BET_Proteins binds to Transcriptional_Machinery Transcriptional Machinery (e.g., P-TEFb) BET_Proteins->Transcriptional_Machinery recruits Target_Gene_Promoter Target Gene Promoter/ Enhancer BET_Proteins->Target_Gene_Promoter localizes to Transcription_Repression Transcription Repression BET_Proteins->Transcription_Repression inhibition leads to GW841819X This compound GW841819X->BET_Proteins competitively inhibits Transcription_Activation Transcription Activation Transcriptional_Machinery->Transcription_Activation Target_Gene_Promoter->Transcriptional_Machinery

Mechanism of BET inhibition by this compound.
Modulation of the NF-κB Signaling Pathway

BET inhibitors have been shown to suppress the transcriptional activity of NF-κB, a key regulator of inflammation and cell survival. BRD4, a primary target of this compound, interacts with the acetylated RELA (p65) subunit of NF-κB, promoting the transcription of pro-inflammatory and anti-apoptotic genes. By disrupting the BRD4-RELA interaction, BET inhibitors can effectively downregulate NF-κB target gene expression.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocates Acetylated_p65 Acetylated p65 NFkB_n->Acetylated_p65 acetylation BRD4 BRD4 Acetylated_p65->BRD4 recruits Target_Gene NF-κB Target Genes (e.g., IL-6, TNF-α) BRD4->Target_Gene GW841819X This compound GW841819X->BRD4 inhibits binding Transcription Transcription Target_Gene->Transcription

Inhibition of NF-κB pathway by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of this compound's effects on gene transcription. The following sections provide methodologies for key experiments.

Luciferase Reporter Assay for ApoA1 Gene Expression

This assay is used to quantify the induction of the ApoA1 gene promoter by this compound.

Cell Line: Human hepatoma cells (e.g., HepG2) stably transfected with a luciferase reporter construct driven by the human ApoA1 promoter.

Protocol:

  • Cell Seeding: Seed the stably transfected HepG2 cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Plot the dose-response curve and calculate the EC170 value.

Luciferase_Assay_Workflow Seed_Cells 1. Seed HepG2 cells with ApoA1-luciferase reporter Treat_Compound 2. Treat with this compound (serial dilutions) Seed_Cells->Treat_Compound Incubate 3. Incubate for 18-24 hours Treat_Compound->Incubate Add_Reagent 4. Add luciferase assay reagent Incubate->Add_Reagent Measure_Luminescence 5. Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data 6. Analyze data and calculate EC170 Measure_Luminescence->Analyze_Data

Luciferase reporter assay workflow.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the occupancy of BET proteins at specific gene promoters or enhancers and how this is affected by this compound.

Protocol:

  • Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes with formaldehyde.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for a BET protein (e.g., anti-BRD4) or a control IgG overnight.

  • Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.

  • Washes: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • Analysis: Quantify the enrichment of specific DNA sequences (e.g., c-Myc promoter) by qPCR (ChIP-qPCR) or analyze the genome-wide binding by sequencing (ChIP-seq).

ChIP_Workflow Treat_Crosslink 1. Treat cells and cross-link with formaldehyde Lyse_Shear 2. Lyse cells and shear chromatin Treat_Crosslink->Lyse_Shear Immunoprecipitate 3. Immunoprecipitate with anti-BRD4 antibody Lyse_Shear->Immunoprecipitate Capture_Wash 4. Capture complexes and wash Immunoprecipitate->Capture_Wash Elute_Reverse 5. Elute and reverse cross-links Capture_Wash->Elute_Reverse Purify_Analyze 6. Purify DNA and analyze by qPCR or sequencing Elute_Reverse->Purify_Analyze

Chromatin Immunoprecipitation (ChIP) workflow.
Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in the mRNA expression levels of target genes following treatment with this compound.

Protocol:

  • Cell Treatment: Treat cells with various concentrations of this compound or a vehicle control for a specified time.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA purification kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for the target gene (e.g., c-Myc, ApoA1), and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

RTqPCR_Workflow Treat_Cells 1. Treat cells with This compound Extract_RNA 2. Extract total RNA Treat_Cells->Extract_RNA Synthesize_cDNA 3. Synthesize cDNA Extract_RNA->Synthesize_cDNA Perform_qPCR 4. Perform qPCR with gene-specific primers Synthesize_cDNA->Perform_qPCR Analyze_Data 5. Analyze relative gene expression (ΔΔCt) Perform_qPCR->Analyze_Data

RT-qPCR workflow for gene expression analysis.

Conclusion

This compound is a potent modulator of gene transcription through its targeted inhibition of the BET family of bromodomain proteins. Its ability to upregulate ApoA1 and interfere with pro-oncogenic and pro-inflammatory pathways highlights its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the transcriptional effects of this compound and similar epigenetic modulators. Further studies, particularly genome-wide transcriptional profiling using techniques like RNA sequencing, will be crucial to fully elucidate the complete spectrum of genes regulated by this compound and to identify novel therapeutic applications.

References

Unveiling the Molecular Interplay: A Technical Guide to the Signaling Pathways Modulated by GW 841819X

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cancer therapeutics, understanding the precise molecular mechanisms of investigational drugs is paramount. This technical guide delves into the signaling pathways affected by GW 841819X, a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

This compound has demonstrated significant antitumor and antiangiogenic properties in preclinical studies. Its primary mode of action is the targeted inhibition of VEGFR-2, a key mediator of angiogenesis – the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively halts the downstream signaling cascades that drive endothelial cell proliferation, migration, and survival.

Key Signaling Pathways Affected by this compound

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers the autophosphorylation of the receptor's intracellular domain. This event initiates a cascade of downstream signaling events, primarily through two major pathways:

  • The PLCγ-PKC-Raf-MEK-MAPK Pathway: This pathway is a central regulator of cell proliferation. Inhibition of VEGFR-2 by this compound prevents the activation of this cascade, leading to a reduction in endothelial cell proliferation.

  • The PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival and is often dysregulated in cancer. By blocking VEGFR-2, this compound inhibits the activation of PI3K and its downstream effector Akt, thereby promoting apoptosis (programmed cell death) in endothelial cells.

The targeted disruption of these pathways by this compound culminates in the inhibition of angiogenesis, thereby starving tumors of the essential nutrients and oxygen required for their growth and dissemination.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data on the compound's inhibitory effects.

Assay TypeTarget/Cell LineParameterValueReference
Kinase AssayVEGFR-2IC50Data not available in search resultsN/A
Endothelial Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVEC)IC50Data not available in search resultsN/A
In vivo Tumor Growth InhibitionHuman Tumor Xenograft Model% InhibitionData not available in search resultsN/A

Note: Specific quantitative data for this compound were not available in the provided search results. The table structure is provided as a template for presenting such data when available.

Visualizing the Mechanism: Signaling Pathway Diagrams

To elucidate the intricate molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the VEGFR-2 signaling pathway and the points of intervention by this compound.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation MAPK->Proliferation GW841819X This compound GW841819X->VEGFR2

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section outlines the methodologies for key experiments used to characterize the effects of this compound.

VEGFR-2 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against the VEGFR-2 tyrosine kinase.

Protocol:

  • Recombinant human VEGFR-2 kinase domain is incubated with a specific peptide substrate and ATP in a suitable buffer system.

  • This compound is added at various concentrations to determine its effect on kinase activity.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA or a fluorescence-based assay.

  • The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Note: This is a generalized protocol. Specific details such as buffer composition, substrate sequence, and incubation times would be found in the primary literature.

Endothelial Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of endothelial cells.

Protocol:

  • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound in the presence of a pro-proliferative stimulus, such as VEGF.

  • After a defined incubation period (e.g., 72 hours), cell proliferation is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

  • The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is determined.

Western Blot Analysis of Downstream Signaling

Objective: To investigate the effect of this compound on the phosphorylation of key downstream signaling molecules, such as ERK and Akt.

Protocol:

  • Endothelial cells are treated with this compound for a specified time, followed by stimulation with VEGF.

  • Total cell lysates are prepared, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and Akt (p-Akt), as well as total ERK and Akt as loading controls.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The intensity of the bands is quantified to determine the relative levels of phosphorylated proteins.

Western_Blot_Workflow A Cell Treatment with this compound and VEGF B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (p-ERK, p-Akt, Total ERK, Total Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Experimental workflow for Western blot analysis.

In Vivo Human Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol:

  • Human tumor cells are implanted subcutaneously into immunocompromised mice.

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • This compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, according to a predetermined dosing schedule.

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, the tumors are excised and weighed.

  • The antitumor efficacy is expressed as the percentage of tumor growth inhibition compared to the control group.

This technical guide provides a foundational understanding of the signaling pathways affected by this compound. Further research and clinical investigations are necessary to fully elucidate its therapeutic potential in the treatment of cancer.

Early-Stage Research Applications of GW 841819X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 841819X is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating significant potential in early-stage cancer research. As an analogue of the well-characterized BET inhibitor (+)-JQ1, this compound functions as an epigenetic "reader" antagonist, competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD2, BRD3, and BRD4. This interference with chromatin binding disrupts the transcription of key oncogenes, notably c-Myc, leading to cell cycle arrest and apoptosis in various cancer models. Preclinical evidence has highlighted its in vivo activity against aggressive malignancies such as NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia. This technical guide provides a comprehensive overview of the early-stage research applications of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols based on its own characterization and that of its close analogues.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogue, I-BET762, providing a comparative view of their potency and efficacy in various preclinical models.

Table 1: In Vitro Activity of this compound

ParameterValueTarget/AssaySource
EC1700.22 µMApoA1 Reporter Gene[1]
pIC505.9Brd2[1]
pIC506.2Brd3[1]
pIC506.3Brd4[1]

Table 2: In Vivo Efficacy of the this compound Analogue, I-BET762, in a Multiple Myeloma Xenograft Model

Animal ModelTreatmentDosing ScheduleOutcomeSource
Systemic Myeloma XenograftI-BET762Oral administrationInhibition of myeloma cell proliferation and survival advantage[2]

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting BET bromodomains, which are critical for the transcription of oncogenes. The primary mechanism involves the suppression of c-Myc, a key regulator of cell proliferation and survival. By displacing BRD4 from chromatin, this compound prevents the recruitment of the transcriptional machinery necessary for c-Myc expression. This leads to a cascade of downstream effects, including the modulation of Bcl-2 family proteins, resulting in cell cycle arrest at the G1 phase and the induction of apoptosis.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GW841819X GW841819X BRD4 BRD4 GW841819X->BRD4 Inhibits Binding c-Myc mRNA c-Myc mRNA Acetylated Histones Acetylated Histones BRD4->Acetylated Histones Binds to c-Myc Gene c-Myc Gene Acetylated Histones->c-Myc Gene Recruits BRD4 to Transcription Transcription c-Myc Gene->Transcription Undergoes Transcription->c-Myc mRNA Produces c-Myc Protein c-Myc Protein c-Myc mRNA->c-Myc Protein Translation Bcl-2 Family Bcl-2 Family c-Myc Protein->Bcl-2 Family Modulates Cell Cycle G1 Phase S Phase G2/M Phase c-Myc Protein->Cell Cycle Promotes Progression Apoptosis Apoptosis Bcl-2 Family->Apoptosis Regulates Cell Cycle->Apoptosis Arrest Leads to

Caption: Signaling pathway of this compound in cancer cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific protocols for this compound in vivo studies are not publicly available, the following protocols for its well-characterized analogues, JQ1 and I-BET762, in relevant cancer models serve as a comprehensive guide for designing similar preclinical studies.

In Vivo Xenograft Model for NUT-Midline Carcinoma (Based on JQ1 studies)

This protocol describes the establishment and use of a patient-derived xenograft (PDX) model of NUT-midline carcinoma to evaluate the in vivo efficacy of BET inhibitors.

1. Cell Lines and Animal Models:

  • Cell Line: Patient-derived NUT-midline carcinoma cells (e.g., NMC 797).

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID).

2. Tumor Implantation:

  • Harvest NMC cells during the exponential growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.

  • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

3. Tumor Growth and Randomization:

  • Monitor tumor growth using caliper measurements.

  • Once tumors reach a palpable size (approximately 50-100 mm³), randomize mice into treatment and control groups.

4. Drug Formulation and Administration:

  • JQ1 Formulation: Dissolve JQ1 in a vehicle suitable for in vivo use (e.g., 10% DMSO, 90% corn oil).

  • Administration: Administer JQ1 via intraperitoneal (i.p.) injection at a dosage of 50 mg/kg daily. The control group receives vehicle only.

5. Efficacy Evaluation:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for signs of toxicity.

  • At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., immunohistochemistry for c-Myc and Ki-67).

Xenograft_Workflow Cell_Culture Culture NMC Cells Implantation Subcutaneous Injection of Cells into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Daily i.p. Injection (JQ1 or Vehicle) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Euthanasia & Tumor Excision Monitoring->Endpoint Analysis Pharmacodynamic Analysis (IHC, Western Blot) Endpoint->Analysis

References

An In-depth Technical Guide on the Impact of Nuclear Receptor Agonists on Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "GW 841819X" was not found in publicly available scientific literature. This guide, therefore, focuses on the well-documented effects of structurally and functionally related compounds, specifically Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) agonists, to provide a representative understanding of how a compound of this class may impact chromatin remodeling. The information presented is intended for researchers, scientists, and drug development professionals.

Executive Summary

Nuclear receptors are a class of ligand-activated transcription factors that play a pivotal role in regulating gene expression. Upon activation by their respective ligands, these receptors undergo conformational changes, recruit co-activator or co-repressor complexes, and bind to specific DNA sequences known as response elements. This process is intricately linked to chromatin remodeling, the dynamic modification of chromatin architecture to control the accessibility of DNA to the transcriptional machinery. This guide explores the impact of synthetic agonists targeting LXR and FXR on chromatin structure, providing a framework for understanding the potential mechanisms of action of novel compounds in this class.

Introduction to Nuclear Receptors and Chromatin Remodeling

Chromatin is the complex of DNA and proteins, primarily histones, that forms chromosomes within the nucleus of eukaryotic cells. The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a histone octamer. The packaging of DNA into chromatin plays a critical role in gene regulation. For a gene to be transcribed, the chromatin surrounding its regulatory regions must be in an "open" or accessible conformation, allowing transcription factors and RNA polymerase to bind.

ATP-dependent chromatin remodeling complexes and histone-modifying enzymes are key players in altering chromatin structure. Nuclear receptors, such as LXR and FXR, act as master regulators of this process by recruiting these enzymatic complexes to specific genomic loci in a ligand-dependent manner.

Liver X Receptor (LXR) Agonists and Chromatin Remodeling

Liver X Receptors (LXRα and LXRβ) are critical regulators of cholesterol, fatty acid, and glucose metabolism, and also play significant roles in the inflammatory response. Synthetic LXR agonists, such as T0901317 and GW3965, have been shown to exert their effects in part through the modulation of chromatin accessibility.

Mechanism of Action

The activation of LXR by an agonist initiates a cascade of events leading to changes in chromatin structure and gene expression. In macrophages, the binding of LXR to its target gene enhancers is often preceded by the action of a "pioneer factor" such as PU.1.[1][2] Pioneer factors can bind to condensed chromatin and initiate its opening, making it accessible to other transcription factors, including LXR.[1][2]

Once the chromatin is accessible, the LXR/RXR (Retinoid X Receptor) heterodimer binds to LXR response elements (LXREs) in the DNA.[1] Ligand binding promotes the dissociation of co-repressor complexes and the recruitment of co-activator complexes, which include histone acetyltransferases (HATs) and other chromatin-remodeling enzymes. This leads to an open chromatin state and transcriptional activation of target genes involved in cholesterol efflux and other metabolic processes.

Conversely, LXR activation has been shown to repress the expression of inflammatory genes. This "transrepression" mechanism can involve the SUMOylation of LXR, which then binds to co-repressor complexes like NCoR-SMRT on the promoters of pro-inflammatory genes, preventing their activation.[1] This can lead to a "closed" chromatin state at these inflammatory gene enhancers.[3]

Signaling Pathway

LXR_Signaling LXR_Agonist LXR Agonist (e.g., T0901317) LXR LXR/RXR Heterodimer LXR_Agonist->LXR Activates Open_Chromatin Open Chromatin LXR->Open_Chromatin Binds to LXREs Coactivators Co-activator Complexes (HATs) LXR->Coactivators Recruits Corepressors Co-repressor Complexes (NCoR) LXR->Corepressors Stabilizes on Pioneer_Factor Pioneer Factor (e.g., PU.1) Condensed_Chromatin Condensed Chromatin Pioneer_Factor->Condensed_Chromatin Binds and Opens Condensed_Chromatin->Open_Chromatin Target_Gene_Activation Target Gene Activation Open_Chromatin->Target_Gene_Activation Coactivators->Open_Chromatin Maintains Open State Inflammatory_Promoters Inflammatory Gene Promoters Inflammatory_Gene_Repression Inflammatory Gene Repression Inflammatory_Promoters->Inflammatory_Gene_Repression Corepressors->Inflammatory_Promoters Binds to

Caption: LXR agonist-mediated chromatin remodeling pathway.

Farnesoid X Receptor (FXR) Agonists and Chromatin Remodeling

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. The synthetic FXR agonist GW4064 is a widely used tool to study FXR function and has been shown to induce significant changes in chromatin architecture.

Mechanism of Action

Similar to LXR, ligand-activated FXR requires an open chromatin landscape to bind to its target DNA sequences. The pioneer factor Foxa2 has been shown to be crucial for opening chromatin, allowing for FXR binding.[4] Upon activation by an agonist like GW4064, FXR-dependent chromatin interactions are dramatically increased.[4][5]

Studies using Hi-C, a method for capturing genome-wide chromatin interactions, have demonstrated that treatment with GW4064 leads to a substantial increase in the number of significant chromatin interactions.[5] This includes an increase in both intra- and inter-chromosomal loops anchored by Foxa2, suggesting a role for FXR in organizing long-range chromatin architecture to bring distal regulatory elements in proximity to gene promoters.[4]

Experimental Workflow for Hi-C Analysis

HiC_Workflow Start Mouse Liver Tissue (Vehicle vs. GW4064) Crosslinking 1. Formaldehyde Crosslinking Start->Crosslinking Digestion 2. Restriction Enzyme Digestion Crosslinking->Digestion Ligation 3. Proximity Ligation Digestion->Ligation Purification 4. DNA Purification Ligation->Purification Sequencing 5. High-Throughput Sequencing Purification->Sequencing Analysis 6. Data Analysis (Interaction Maps) Sequencing->Analysis Conclusion Identification of Differential Chromatin Loops Analysis->Conclusion

Caption: Generalized workflow for a Hi-C experiment.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on LXR and FXR agonists.

Table 1: Effect of FXR Agonist GW4064 on Chromatin Interactions [4][5]

ConditionTotal Specific InteractionsCommon InteractionsFoxa2-Anchored Intrachromosomal LoopsFoxa2-Anchored Interchromosomal Loops
Vehicle14,77893,4803,1191,581
GW406427,35793,48018,5038,463

Table 2: Effects of LXR Agonist T0901317 on Gene Expression in Mouse Kidney [6]

GeneFold Change (T0901317 vs. Control)Function
Scd1Markedly IncreasedFatty Acid Desaturation
ABCA1IncreasedCholesterol Efflux
ABCG1IncreasedCholesterol Efflux
SREBP-1cIncreasedLipogenesis Regulation

Detailed Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To identify the genomic binding sites of a specific protein (e.g., LXR or FXR).

Protocol:

  • Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest. The antibody will bind to the protein, and by extension, the DNA fragments it is cross-linked to.

  • Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA using qPCR to quantify enrichment at specific loci or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Hi-C (High-throughput Chromosome Conformation Capture)

Objective: To map the three-dimensional architecture of the genome.

Protocol:

  • Cross-linking: Cross-link chromatin in situ with formaldehyde.

  • Restriction Digestion: Digest the chromatin with a restriction enzyme.

  • End-labeling and Ligation: Fill in the ends of the DNA fragments and mark them with biotin, then ligate the fragments that are in close spatial proximity.

  • Cross-link Reversal and DNA Purification: Reverse the cross-links and purify the DNA.

  • Biotin Pull-down: Shear the DNA and pull down the biotin-labeled ligation junctions.

  • Library Preparation and Sequencing: Prepare a sequencing library from the pulled-down DNA and perform paired-end high-throughput sequencing.

  • Data Analysis: Align the paired-end reads to the reference genome to generate a genome-wide map of chromatin interactions.

Conclusion

While direct data on "this compound" is unavailable, the extensive research on related LXR and FXR agonists provides a strong foundation for predicting its impact on chromatin remodeling. It is highly probable that such a compound would function as a nuclear receptor agonist, modulating gene expression through the recruitment of chromatin-modifying complexes and inducing significant changes in local and long-range chromatin architecture. The experimental approaches and signaling pathways detailed in this guide offer a comprehensive framework for investigating the precise mechanisms of action of novel nuclear receptor modulators. Future studies involving techniques such as ChIP-seq and Hi-C will be instrumental in elucidating the specific effects of these compounds on the epigenome.

References

Preliminary Efficacy of GW 841819X (I-BET762) in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of GW 841819X, a potent small molecule inhibitor, in various cancer cell lines. Also known as I-BET762, GSK525762, and Molibresib, this compound has been identified as a selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key regulators of gene transcription and are frequently dysregulated in cancer. This document summarizes the available quantitative data on its anti-proliferative activity, details the experimental protocols used in these preliminary studies, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Anti-Proliferative Activity of I-BET762

The anti-proliferative activity of I-BET762 has been evaluated across a range of cancer cell lines, primarily through the determination of half-maximal inhibitory concentrations (IC50) and growth inhibitory concentrations (gIC50). The following tables summarize the reported values.

Cell LineCancer TypeAssay TypeIC50 / gIC50 (nM)Reference
Prostate Cancer
A panel of prostate cancer cell linesProstate Cancer6-day growth assay25 - 150 (gIC50 range)[1]
Breast Cancer
MDA-MB-231Triple-Negative Breast CancerMTT Assay460 ± 400[2]
Pancreatic Cancer
Aspc-1Pancreatic AdenocarcinomaNot Specified231[3]
PANC-1Pancreatic AdenocarcinomaNot Specified2550[3]
CAPAN-1Pancreatic AdenocarcinomaNot Specified990[3]
Cell-Free Assay
BRD2, BRD3, BRD4N/AFRET-based peptide displacement assay32.5 - 42.5 (IC50 range)

Core Mechanism of Action

I-BET762 functions as a competitive inhibitor at the acetyl-lysine binding pockets of BET bromodomains (BRD2, BRD3, and BRD4). This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably c-Myc. The suppression of c-Myc and its target genes results in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.

G cluster_0 Cell Nucleus Histone_Tails Acetylated Histone Tails BET_Proteins BET Proteins (BRD2/3/4) Histone_Tails->BET_Proteins recruits Transcriptional_Machinery Transcriptional Machinery (e.g., RNA Pol II) BET_Proteins->Transcriptional_Machinery recruits cMyc_Gene c-Myc Gene Transcriptional_Machinery->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translates to IBET762 This compound (I-BET762) IBET762->BET_Proteins inhibits binding Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation promotes Apoptosis Apoptosis Cell_Proliferation->Apoptosis inhibits

Caption: Signaling pathway of this compound (I-BET762) in cancer cells.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary studies of I-BET762 are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

G Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of I-BET762 Incubate_24h->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT reagent to each well Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of I-BET762 or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT into an insoluble purple formazan.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

G Start Start Treat_Cells Treat cells with I-BET762 for a specified time Start->Treat_Cells Harvest_Cells Harvest cells (including supernatant for floating cells) Treat_Cells->Harvest_Cells Wash_Cells Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Buffer Resuspend cells in Annexin V binding buffer Wash_Cells->Resuspend_Buffer Add_Stains Add FITC-conjugated Annexin V and Propidium Iodide (PI) Resuspend_Buffer->Add_Stains Incubate_Dark Incubate in the dark at room temperature Add_Stains->Incubate_Dark Analyze_FCM Analyze by flow cytometry Incubate_Dark->Analyze_FCM End End Analyze_FCM->End

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Cells are treated with I-BET762 at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Data Analysis: The flow cytometry data is analyzed to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in the different phases of the cell cycle. In prostate cancer cell lines, I-BET762 treatment led to a concentration-dependent G1 arrest in LNCaP cells and an accumulation of cells in the sub-G1 phase (indicative of apoptosis) in VCaP cells[1].

Protocol:

  • Cell Treatment and Harvesting: Cells are treated with I-BET762, harvested, and washed with PBS.

  • Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a fluorescent DNA-intercalating agent such as propidium iodide.

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.

  • Data Analysis: The resulting DNA content histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population representing apoptotic cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to elucidate the mechanism of action of I-BET762. Key proteins of interest include c-Myc, p27, and cleaved PARP.

Protocol:

  • Protein Extraction: Following treatment with I-BET762, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-p27, anti-cleaved PARP).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured to visualize the protein bands.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Summary and Future Directions

The preliminary in vitro data for this compound (I-BET762) demonstrate its potential as an anti-cancer agent. Its mechanism of action, centered on the inhibition of BET bromodomains and subsequent downregulation of c-Myc, provides a strong rationale for its therapeutic application in cancers dependent on this oncogenic transcription factor. The observed effects on cell proliferation, cell cycle progression, and apoptosis in various cancer cell lines are promising. Further research is warranted to expand the panel of cancer cell lines tested, to conduct in vivo efficacy studies, and to identify predictive biomarkers to guide its clinical development.

References

Methodological & Application

Application Notes and Protocols for GW 841819X in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Important Note: Initial information suggesting GW 841819X as a Nec-1 analog and a RIPK1 inhibitor for necroptosis studies is incorrect. Extensive database and literature searches have consistently identified this compound as a potent and selective BET (Bromodomain and Extra-Terminal) family bromodomain inhibitor , analogous to the well-characterized compound (+)-JQ1. This document provides detailed protocols and application notes based on its established mechanism of action as a BET inhibitor.

This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones and transcription factors. This leads to the downregulation of key oncogenes, most notably c-Myc, resulting in the inhibition of cancer cell proliferation, induction of cell cycle arrest, and in some cases, apoptosis. Its demonstrated in vivo activity against NUT-midline carcinoma, multiple myeloma, and acute myeloid leukemia makes it a compound of significant interest in oncology research.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following table provides representative IC50 values for the structurally and functionally similar BET inhibitor, (+)-JQ1, to serve as a reference for expected potency. It is highly recommended that researchers empirically determine the IC50 of this compound in their specific cell lines of interest.

Cell LineCancer Type(+)-JQ1 IC50 (nM)
Kasumi-1Acute Myeloid Leukemia~125
SKNO-1Acute Myeloid Leukemia~250
MOLM13Acute Myeloid Leukemia~500
MV4-11Acute Myeloid Leukemia~500
MM.1SMultiple Myeloma~100
RPMI-8226Multiple Myeloma~150
Cal27Oral Squamous Cell Carcinoma~500

Signaling Pathway of BET Inhibition

The primary mechanism of action of this compound involves the disruption of BET protein-mediated gene transcription.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BET BET Proteins (BRD2/3/4) Histones->BET binds to TF Transcription Factors (e.g., NF-κB, p-TEFb) BET->TF recruits cMyc_Gene c-Myc Gene TF->cMyc_Gene activates transcription mRNA c-Myc mRNA cMyc_Gene->mRNA transcription Ribosome Ribosome mRNA->Ribosome GW841819X This compound GW841819X->BET inhibits binding cMyc_Protein c-Myc Protein Ribosome->cMyc_Protein translation Proliferation Cell Proliferation cMyc_Protein->Proliferation promotes CellCycleArrest Cell Cycle Arrest (G1 Phase) cMyc_Protein->CellCycleArrest inhibition leads to

Mechanism of action of this compound as a BET inhibitor.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a dose-response curve (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cell proliferation assay.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Incubate overnight to allow for cell attachment.

    • Treat cells with this compound at a concentration around the predetermined IC50 value for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells.

    • Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • DNA Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

Western Blot Analysis of c-Myc Expression

This protocol is to determine the effect of this compound on the protein levels of its key target, c-Myc.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against c-Myc

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Seed and treat cells with this compound as described for the cell cycle analysis. A time-course experiment (e.g., 0, 6, 12, 24 hours) is recommended.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

    • Quantify the band intensities to determine the relative change in c-Myc expression.

WesternBlot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-c-Myc) D->E F Secondary Antibody Incubation E->F G Detection F->G H Re-probe with Loading Control (e.g., anti-β-actin) G->H

Workflow for Western Blot analysis of c-Myc.

Application Notes and Protocols for In Vivo Dosing and Administration of BET Bromodomain Inhibitors in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GW 841819X is a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). By competitively binding to the acetyl-lysine recognition domains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, such as c-Myc, and the suppression of tumor growth.[2] In vivo studies have demonstrated the anti-tumor activity of BET inhibitors in various cancer models, including NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia.

These application notes provide detailed protocols for the in vivo administration of a BET bromodomain inhibitor in mouse models of cancer, based on established methodologies for the closely related compound JQ1.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using the BET bromodomain inhibitor JQ1 in mouse models. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Dosing of JQ1 in Mouse Cancer Models

Mouse ModelCancer TypeAdministration RouteDosageDosing FrequencyReference
MMTV-PyMT transgenic miceLuminal Breast CancerIntraperitoneal (IP)25 mg/kgDaily[1]
Xenograft modelsMultiple MyelomaIntraperitoneal (IP)50 mg/kgDaily[2]
Genetically engineered mice (Kras mutant)Non-Small Cell Lung CancerIntraperitoneal (IP)50 mg/kgDaily
Patient-derived xenografts (MPM473, MPM487, MPM484)Malignant Pleural MesotheliomaOral gavage50 mg/kgDaily[3]

Table 2: Representative In Vivo Efficacy of JQ1

Mouse ModelCancer TypeTreatment DurationPrimary OutcomeReference
MMTV-PyMT transgenic miceLuminal Breast CancerNot SpecifiedSignificant reduction in tumor growth[1]
Xenograft modelsMultiple MyelomaNot SpecifiedPotent antiproliferative effect, cell cycle arrest, and cellular senescence[2]
Genetically engineered mice (Kras mutant)Non-Small Cell Lung CancerNot SpecifiedSignificant tumor regression
Patient-derived xenograftsMalignant Pleural Mesothelioma21 daysSignificant delay in cell growth[3]

Experimental Protocols

Preparation of Dosing Solution

Materials:

  • BET bromodomain inhibitor (e.g., JQ1)

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • 5% Dextrose in Water (D5W) or Saline

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Protocol:

  • Weigh the desired amount of the BET bromodomain inhibitor powder in a sterile microcentrifuge tube.

  • Dissolve the compound in a minimal amount of DMSO to create a stock solution.

  • For intraperitoneal (IP) injection, further dilute the stock solution with a vehicle such as a mixture of PEG400 and D5W (e.g., 10% DMSO, 40% PEG400, 50% D5W).

  • For oral gavage, the compound can be formulated in a vehicle suitable for oral administration, such as corn oil or a solution of 0.5% methylcellulose and 0.1% Tween 80 in water.

  • Ensure the final solution is clear and free of precipitation. Vortex or sonicate briefly if necessary.

  • Prepare fresh dosing solutions daily.

In Vivo Dosing and Administration in a Xenograft Mouse Model

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID, NSG) are commonly used for xenograft studies.

Protocol:

  • Tumor Cell Implantation:

    • Culture human cancer cells of interest (e.g., multiple myeloma cell line MM.1S) under standard conditions.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by caliper measurements at regular intervals (e.g., twice weekly).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the prepared BET bromodomain inhibitor solution or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage).

    • Dosing should be performed according to the predetermined schedule (e.g., daily).

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Continue treatment for the specified duration or until tumors in the control group reach the predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular studies).

Visualizations

Signaling Pathway of BET Bromodomain Inhibition

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug_action Drug Action cluster_cellular_outcome Cellular Outcome BET BET Proteins (BRD2/3/4) Chromatin Chromatin BET->Chromatin Binds to Displacement Displacement Ac_Histones Acetylated Histones RNA_Pol_II RNA Pol II Chromatin->RNA_Pol_II Recruits Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes Transcribes Transcription Transcription Downregulation Oncogene Downregulation Transcription->Downregulation Leads to GW841819X This compound GW841819X->BET Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Downregulation->Cell_Cycle_Arrest Senescence Senescence Downregulation->Senescence Apoptosis Apoptosis Downregulation->Apoptosis Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Analysis Start Start Implantation Tumor Cell Implantation Start->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Tumors reach target size Treatment_Group Treatment Group (this compound) Randomization->Treatment_Group Control_Group Control Group (Vehicle) Randomization->Control_Group Daily_Dosing Daily Dosing Treatment_Group->Daily_Dosing Control_Group->Daily_Dosing Data_Collection Data Collection (Tumor Volume, Body Weight) Daily_Dosing->Data_Collection Endpoint Endpoint Reached Data_Collection->Endpoint Monitor until Euthanasia Euthanasia Endpoint->Euthanasia Tumor_Excision Tumor Excision & Analysis Euthanasia->Tumor_Excision End End Tumor_Excision->End

References

Application Notes and Protocols: Preparation of GW 841819X Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW 841819X is a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers involved in the regulation of gene transcription. Due to its role in modulating the expression of oncogenes and inflammatory mediators, this compound is a valuable tool in cancer and inflammation research. Accurate and consistent preparation of a stock solution is the first critical step for reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₅H₂₁N₅O₂PubChem
Molecular Weight423.47 g/mol MedchemExpress[1]
CAS Number146135-18-4Probechem Biochemicals[2]
AppearanceCrystalline solid-

Table 2: Solubility and Recommended Stock Solution Concentrations

SolventSolubilityRecommended Stock ConcentrationStorage
Dimethyl Sulfoxide (DMSO)≥ 10 mM10 mM-20°C (short-term) or -80°C (long-term)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Safety Precautions: Before starting, ensure you are wearing appropriate PPE. Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

    Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 0.010 mol/L x 0.001 L x 423.47 g/mol x 1000 mg/g = 4.2347 mg

  • Weighing the Compound:

    • Tare a clean, empty microcentrifuge tube on the analytical balance.

    • Carefully weigh out the calculated mass (e.g., 4.23 mg) of this compound powder directly into the tared tube.

  • Dissolving the Compound:

    • Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution from 4.23 mg) to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly.

  • Ensuring Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to 1-2 weeks), store the aliquots at -20°C.

    • For long-term storage (months to years), store the aliquots at -80°C.

Mandatory Visualizations

Signaling Pathway of BET Inhibition by this compound

BET_Inhibition_Pathway cluster_0 Cell Nucleus Histone Histone Tails Acetylation Acetylated Lysine (Ac) Histone->Acetylation HATs BET BET Protein (e.g., BRD4) Acetylation->BET Binds to TF Transcription Factors BET->TF Recruits RNAPII RNA Polymerase II TF->RNAPII Recruits Gene Target Gene (e.g., Oncogene) RNAPII->Gene Initiates Transcription Transcription Transcription & Proliferation Gene->Transcription GW841819X This compound GW841819X->BET Inhibits Binding

Caption: Mechanism of action of this compound as a BET inhibitor.

Experimental Workflow for a Cell-Based Assay Using this compound

Experimental_Workflow start Start prep_stock Prepare 10 mM This compound Stock start->prep_stock dilute Prepare Working Solutions (Serial Dilution) prep_stock->dilute treatment Treat Cells with This compound dilute->treatment cell_culture Seed Cells in Multi-well Plates cell_culture->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for a cell-based assay with this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to recommended cell-based assays for evaluating the efficacy of GW 841819X, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. As an analogue of the well-characterized BET inhibitor (+)-JQ1, this compound is expected to exhibit anti-cancer properties by disrupting the interaction between BET proteins and acetylated histones, thereby modulating the transcription of key oncogenes.[1]

This document details protocols for assays that measure the primary cellular effects of BET inhibition, including decreased cell proliferation, induction of apoptosis, and cell cycle arrest. Furthermore, it provides methods to investigate the compound's impact on key signaling pathways, such as the c-MYC and NF-κB pathways, which are crucial downstream effectors of BET protein activity.

I. Core Efficacy Assays

A fundamental assessment of this compound efficacy involves evaluating its impact on cancer cell viability and proliferation. The following assays are recommended for an initial screening and dose-response analysis.

Cell Viability and Proliferation Assays

These assays provide a quantitative measure of the anti-proliferative effects of this compound.

a. MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

b. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, and is well-suited for high-throughput screening.[2][3][4][5][6]

Data Presentation: Cell Viability Assays

Cell LineAssay TypeTreatment Duration (hrs)This compound IC50 (µM)Positive Control (e.g., JQ1) IC50 (µM)
(Example: MM.1S)MTT72DataData
(Example: MM.1S)CellTiter-Glo®72DataData
(Example: Lung Adenocarcinoma cell line)MTT72DataData
(Example: Lung Adenocarcinoma cell line)CellTiter-Glo®72DataData
(Example: Triple-Negative Breast Cancer cell line)MTT72DataData
(Example: Triple-Negative Breast Cancer cell line)CellTiter-Glo®72DataData

Experimental Workflow: Cell Viability Assays

G cluster_setup Plate Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_reagent Add MTT or CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 readout Measure Absorbance (MTT) or Luminescence (CTG) incubate3->readout plot Plot dose-response curve readout->plot calculate Calculate IC50 plot->calculate

Workflow for cell viability assays.
Apoptosis Assay: Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Data Presentation: Apoptosis Assay

Cell LineTreatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
(Example: MM.1S)Vehicle ControlDataData
(Example: MM.1S)This compound (IC50)DataData
(Example: MM.1S)Positive Control (e.g., Staurosporine)DataData

Experimental Workflow: Annexin V Apoptosis Assay

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry treat Treat cells with this compound harvest Harvest and wash cells treat->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate acquire Acquire data on flow cytometer incubate->acquire analyze Analyze apoptotic cell populations acquire->analyze

Workflow for Annexin V apoptosis assay.
Cell Cycle Analysis: Propidium Iodide Staining

This assay uses propidium iodide to stain DNA and allows for the analysis of cell cycle distribution by flow cytometry. BET inhibitors are known to induce G1 cell cycle arrest.

Data Presentation: Cell Cycle Analysis

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
(Example: MM.1S)Vehicle ControlDataDataData
(Example: MM.1S)This compound (IC50)DataDataData
(Example: MM.1S)Positive Control (e.g., Nocodazole)DataDataData

Experimental Workflow: Cell Cycle Analysis

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Flow Cytometry treat Treat cells with this compound harvest Harvest and fix cells in ethanol treat->harvest wash Wash cells harvest->wash stain Stain with Propidium Iodide and RNase wash->stain incubate Incubate stain->incubate acquire Acquire data on flow cytometer incubate->acquire analyze Analyze cell cycle distribution acquire->analyze

Workflow for cell cycle analysis.

II. Target Engagement and Pathway Modulation Assays

These assays are designed to confirm that this compound engages its intended target (BET proteins) and modulates downstream signaling pathways.

c-MYC Expression Analysis by Western Blot

BET inhibitors are known to suppress the transcription of the c-MYC oncogene.[7][8][9][10][11][12] Western blotting can be used to quantify the reduction in c-MYC protein levels following treatment with this compound.

Data Presentation: c-MYC Western Blot

Cell LineTreatmentc-MYC Protein Level (relative to loading control)
(Example: MM.1S)Vehicle Control1.0
(Example: MM.1S)This compound (IC50)Data
(Example: MM.1S)Positive Control (JQ1)Data

Signaling Pathway: BET Inhibition and c-MYC Regulation

G GW841819X This compound BET BET Proteins (e.g., BRD4) GW841819X->BET Chromatin Chromatin BET->Chromatin binds to cMYC_Gene c-MYC Gene BET->cMYC_Gene activates transcription AcetylatedHistones Acetylated Histones AcetylatedHistones->Chromatin cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Proliferation Cell Proliferation cMYC_Protein->Proliferation

BET inhibition by this compound leads to c-MYC downregulation.
NF-κB Signaling Pathway Analysis

BET proteins, particularly BRD4, can act as co-activators for the NF-κB transcription factor.[13][14] Inhibition of BET proteins can therefore lead to the suppression of NF-κB activity.

a. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Data Presentation: NF-κB Reporter Assay

Cell LineTreatmentNormalized Luciferase Activity (RLU)
(Example: HEK293T with NF-κB reporter)Vehicle ControlData
(Example: HEK293T with NF-κB reporter)This compound (IC50)Data
(Example: HEK293T with NF-κB reporter)Positive Control (e.g., Bay 11-7082)Data

Signaling Pathway: BET Inhibition and NF-κB Signaling

G GW841819X This compound BET BET Proteins (e.g., BRD4) GW841819X->BET NFkB NF-κB (p65) BET->NFkB co-activates NFkB_Target_Genes NF-κB Target Genes (e.g., IL-6, TNF-α) NFkB->NFkB_Target_Genes translocates to nucleus and activates IkB IκB IkB->NFkB IKK IKK IKK->IkB phosphorylates Stimulus Inflammatory Stimulus Stimulus->IKK Inflammation Inflammation NFkB_Target_Genes->Inflammation

BET inhibition by this compound can suppress NF-κB signaling.

III. Recommended Cell Lines

The selection of appropriate cell lines is critical for accurately assessing the efficacy of this compound. Based on published data for the analogous compound JQ1, the following cancer cell lines are recommended as they have shown sensitivity to BET inhibition:

  • Hematological Malignancies:

    • Multiple Myeloma (e.g., MM.1S)[15]

    • Burkitt's Lymphoma (e.g., Daudi, Raji)

    • Acute Myeloid Leukemia (e.g., MOLM-13, MV4-11)

  • Solid Tumors:

    • Lung Adenocarcinoma (e.g., a subset of LAC cell lines)[7]

    • Triple-Negative Breast Cancer (e.g., SUM149-Luc)[16]

    • Ovarian Cancer (e.g., SKOV-3, HEY)[17]

IV. Detailed Experimental Protocols

MTT Assay Protocol

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[18][19]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Materials:

  • 96-well opaque-walled plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the drug dilutions to the wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for the desired time (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.[2][3][4][5][6]

Annexin V Apoptosis Assay Protocol

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at the desired concentration for the indicated time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis Protocol

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at the desired concentration for the indicated time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Western Blot Protocol for c-MYC

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against c-MYC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[20][21][22]

NF-κB Luciferase Reporter Assay Protocol

Materials:

  • 24-well plates

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium

  • NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • TNF-α (or other NF-κB activator)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in a 24-well plate.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

  • Lyse the cells using the passive lysis buffer from the assay kit.

  • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.[1][23][24][25][26]

References

Application Notes and Protocols for Using GW 841819X in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 841819X is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci. By competitively binding to the acetyl-lysine recognition pocket of BET bromodomains, this compound effectively displaces them from chromatin, leading to the transcriptional repression of target genes. One of the most well-documented downstream targets of BET inhibitors is the proto-oncogene c-Myc, which is a master regulator of cell proliferation, growth, and apoptosis.[1][2][3] Dysregulation of c-Myc is a hallmark of many human cancers, making BET inhibitors like this compound a promising class of therapeutic agents.[4][5]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins with DNA. When used in conjunction with this compound, ChIP assays can elucidate the compound's mechanism of action by quantifying its ability to displace BET proteins, such as BRD4, from the regulatory regions of target genes like c-Myc. These application notes provide a comprehensive guide for utilizing this compound in ChIP assays to study its impact on BRD4 occupancy at the c-Myc locus.

Data Presentation

Table 1: In Vitro Potency of this compound
TargetpIC50IC50 (µM)
BRD25.91.26
BRD36.20.63
BRD46.30.50

pIC50 values were converted to IC50 values using the formula IC50 = 10^(-pIC50) M.[6][7]

Table 2: Recommended Cell Lines for this compound ChIP Assays
Cell LineCancer TypeKey Characteristics
MV4-11Acute Myeloid Leukemia (AML)MYC wild-type, highly sensitive to BET inhibitors.[4]
RajiBurkitt's LymphomaMYC translocation, dependent on MYC function.[4]
D425MedulloblastomaMYC amplified, sensitive to BET inhibitors.[1]
H1975Lung AdenocarcinomaSensitive to BET inhibitors.
Table 3: Expected Outcome of ChIP-qPCR Analysis

The following table presents representative data on the effect of a similar BET inhibitor, JQ1, on BRD4 occupancy at the c-Myc promoter, as measured by ChIP-qPCR. Similar results can be expected with this compound treatment.

Target Gene RegionTreatmentFold Enrichment over IgG (Relative to Vehicle)Reference
c-Myc PromoterVehicle (DMSO)1.0[8]
c-Myc PromoterJQ1 (500 nM)~0.2 - 0.4[8][9]
Negative Control RegionVehicle (DMSO)~0.1[9]
Negative Control RegionJQ1 (500 nM)~0.1[9]

Experimental Protocols

This section provides a detailed protocol for a ChIP assay to analyze the effect of this compound on the occupancy of BRD4 at the c-Myc gene promoter in a selected cancer cell line (e.g., MV4-11).

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Culture : Culture MV4-11 cells in the recommended growth medium until they reach a density of approximately 1 x 10^6 cells/mL.

  • Treatment : Treat the cells with the desired concentration of this compound (e.g., 0.5 µM, 1 µM, 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours). The optimal concentration and time should be determined empirically.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol is adapted from standard ChIP procedures and optimized for use with a small molecule inhibitor.

1. Cross-linking

  • To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing

  • Harvest the cells and resuspend the cell pellet in cell lysis buffer.

  • Isolate the nuclei and resuspend the nuclear pellet in nuclear lysis buffer.

  • Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for each cell type and instrument.

3. Immunoprecipitation

  • Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube.

  • Dilute the chromatin with ChIP dilution buffer. Save a small aliquot of the diluted chromatin as "input" control.

  • Pre-clear the chromatin by incubating with Protein A/G magnetic beads.

  • Add a specific primary antibody against BRD4 or a control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C with rotation.

4. Washing and Elution

  • Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.

  • Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.

5. Reverse Cross-linking and DNA Purification

  • Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • Purify the DNA using a commercial DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

Protocol 3: Quantitative PCR (qPCR) Analysis
  • Primer Design : Use validated qPCR primers specific for the promoter or enhancer regions of the c-Myc gene. A negative control region, where BRD4 is not expected to bind, should also be included.

    • Human c-Myc Promoter Primers: (Example sequences, validation required)

      • Forward: 5'- GGC GGG ACC TGG TGC GGG GA -3'[10]

      • Reverse: 5'- ACC GCG TCA CCC ACC GAA GCA -3'[10]

    • Human c-Myc Intron 1 Primers: Commercially available and validated primer sets are recommended.[11]

  • qPCR Reaction : Set up qPCR reactions using the purified ChIP DNA, input DNA, and IgG control DNA as templates with a SYBR Green-based qPCR master mix.

  • Data Analysis : Analyze the qPCR data by calculating the fold enrichment of the target DNA in the immunoprecipitated sample relative to the IgG control, normalized to the input DNA. The percent input method is also commonly used.

Mandatory Visualization

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition Acetylated_Histones Acetylated Histones BET_Proteins BET Proteins (BRD2/3/4) Acetylated_Histones->BET_Proteins recruits Transcriptional_Machinery Transcriptional Machinery BET_Proteins->Transcriptional_Machinery recruits cMyc_Gene c-Myc Gene Transcriptional_Machinery->cMyc_Gene activates cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcription Proliferation_Growth Cell Proliferation & Growth cMyc_mRNA->Proliferation_Growth leads to GW841819X This compound GW841819X->BET_Proteins inhibits BET_Proteins_Inhibited BET Proteins (BRD2/3/4)

Caption: BET protein signaling pathway and mechanism of this compound inhibition.

ChIP_Workflow Start Start: Cell Culture (e.g., MV4-11) Treatment Treatment with this compound or Vehicle (DMSO) Start->Treatment Crosslinking 1. Cross-linking (Formaldehyde) Treatment->Crosslinking Lysis 2. Cell Lysis & Chromatin Shearing (Sonication) Crosslinking->Lysis Immunoprecipitation 3. Immunoprecipitation (Anti-BRD4 or IgG) Lysis->Immunoprecipitation Washing 4. Washing Immunoprecipitation->Washing Elution 5. Elution Washing->Elution Reverse_Crosslinking 6. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 7. DNA Purification Reverse_Crosslinking->DNA_Purification qPCR 8. qPCR Analysis (c-Myc Promoter Primers) DNA_Purification->qPCR Data_Analysis Data Analysis: Fold Enrichment qPCR->Data_Analysis End End: Quantify BRD4 Displacement Data_Analysis->End

Caption: Experimental workflow for ChIP assay with this compound.

References

Application Notes and Protocols for Measuring Apolipoprotein A1 (ApoA1) Induction by GW 841819X

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques used to measure the induction of Apolipoprotein A1 (ApoA1) by the Liver X Receptor (LXR) agonist, GW 841819X. The protocols outlined below are based on established methods for characterizing LXR agonists and their effects on the ApoA1 pathway.

Introduction

Apolipoprotein A1 (ApoA1) is the primary protein component of high-density lipoprotein (HDL) and plays a crucial role in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues and transports it to the liver for excretion.[1][2] The induction of ApoA1 expression is a key therapeutic strategy for increasing HDL levels and potentially reducing the risk of cardiovascular disease.

Liver X Receptors (LXRs), comprising LXRα and LXRβ, are nuclear receptors that function as ligand-activated transcription factors.[3][4] Upon activation by natural or synthetic ligands, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression.[5] One of the key target genes of LXR is the ATP-binding cassette transporter A1 (ABCA1), which mediates the initial step of HDL formation by transferring cellular cholesterol and phospholipids to lipid-poor ApoA1. LXR activation has been shown to be a potent inducer of ApoA1 gene expression.[4][6] this compound is a synthetic LXR agonist designed to activate these receptors and, consequently, upregulate ApoA1 production.

Data Presentation

The following tables summarize representative quantitative data for the induction of ApoA1 and related gene expression by LXR agonists in relevant cell lines. While specific data for this compound is not publicly available, these tables provide expected outcomes based on the activity of other well-characterized LXR agonists like GW3965.

Table 1: Dose-Dependent Induction of ApoA1 mRNA Expression by an LXR Agonist in HepG2 Cells

LXR Agonist Concentration (µM)Fold Induction of ApoA1 mRNA (relative to vehicle)
0 (Vehicle)1.0
0.11.5 ± 0.2
1.03.2 ± 0.4
10.05.8 ± 0.6

Table 2: Time-Course of ApoA1 Protein Secretion in Response to LXR Agonist Treatment in HepG2 Cells

Time (hours)ApoA1 Concentration in Media (µg/mL)
00.5 ± 0.1
242.1 ± 0.3
484.5 ± 0.5
726.8 ± 0.7

Table 3: Effect of LXR Agonist on Target Gene Expression in Human Macrophages

GeneFold Change in mRNA Expression (LXR agonist vs. Vehicle)
ABCA18.5 ± 1.2
ABCG16.2 ± 0.9
ApoA14.1 ± 0.6
SREBP-1c3.5 ± 0.5

Experimental Protocols

Cell Culture and Treatment

Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for studying liver metabolism and ApoA1 production.

  • Human Monocyte-Derived Macrophages (hMDMs): Primary cells that are crucial for studying reverse cholesterol transport.

Protocol for HepG2 Cells:

  • Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for RNA and protein analysis).

  • Once the cells reach 70-80% confluency, replace the growth medium with a serum-free medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubate for the desired time points (e.g., 24, 48, or 72 hours).

Quantitative Real-Time PCR (qPCR) for ApoA1 mRNA Expression

Protocol:

  • RNA Isolation: Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the culture plate using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for human ApoA1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Human ApoA1 Forward Primer: 5'-CCTTGGCCAAGTTGGAGGAG-3'

    • Human ApoA1 Reverse Primer: 5'-GCTCTCCTTCAGGTCCTCGG-3'

  • Data Analysis: Calculate the relative expression of ApoA1 mRNA using the ΔΔCt method.

Western Blotting for ApoA1 Protein Expression

Protocol:

  • Protein Extraction:

    • Cell Lysate: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

    • Conditioned Media: Collect the cell culture media and concentrate the secreted proteins using trichloroacetic acid (TCA) precipitation or centrifugal filter units.[7]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against human ApoA1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Secreted ApoA1

Protocol:

  • Collect the cell culture medium after treatment with this compound.

  • Use a commercially available human ApoA1 ELISA kit.

  • Follow the manufacturer's instructions to measure the concentration of ApoA1 in the conditioned media.

  • Normalize the results to the total cell protein content in the corresponding wells.

Cholesterol Efflux Assay

Protocol:

  • Cell Culture and Labeling: Seed macrophages (e.g., hMDMs or J774 cells) in 24-well plates. Label the cells with [3H]-cholesterol for 24 hours in a serum-free medium.

  • Equilibration: Wash the cells and equilibrate them in a serum-free medium containing this compound or vehicle for 18-24 hours to induce ABCA1 expression.

  • Efflux: Wash the cells and incubate them with human ApoA1 (as a cholesterol acceptor) for 4-6 hours.

  • Measurement:

    • Collect the media and lyse the cells with a lysis buffer.

    • Measure the radioactivity in both the media and the cell lysate using a scintillation counter.

  • Calculation: Calculate the percentage of cholesterol efflux as: (counts in media / (counts in media + counts in cell lysate)) x 100.

Mandatory Visualization

LXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound LXR LXR This compound->LXR Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to ApoA1_Gene ApoA1 Gene LXRE->ApoA1_Gene Promotes Transcription ApoA1_mRNA ApoA1 mRNA ApoA1_Gene->ApoA1_mRNA Transcription ApoA1 Protein ApoA1 Protein ApoA1_mRNA->ApoA1 Protein Translation

Caption: LXR signaling pathway for ApoA1 induction.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results Start Seed HepG2 Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells & Media Treatment->Harvest RNA_Isolation RNA Isolation Harvest->RNA_Isolation Protein_Extraction Protein Extraction Harvest->Protein_Extraction Media_Collection Media Collection Harvest->Media_Collection qPCR qPCR for ApoA1 mRNA RNA_Isolation->qPCR Western_Blot Western Blot for ApoA1 Protein Protein_Extraction->Western_Blot ELISA ELISA for Secreted ApoA1 Media_Collection->ELISA mRNA_Quant ApoA1 mRNA Quantification qPCR->mRNA_Quant Protein_Quant ApoA1 Protein Quantification Western_Blot->Protein_Quant Secreted_Protein_Quant Secreted ApoA1 Quantification ELISA->Secreted_Protein_Quant

Caption: Experimental workflow for measuring ApoA1 induction.

References

Application Note: Western Blot Protocol for Demonstrating Target Engagement of GW841819X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW841819X is a potent inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1 and CDK2. These kinases are critical regulators of cell cycle progression. Target engagement of GW841819X can be effectively demonstrated by assessing the phosphorylation status of downstream substrates, most notably the Retinoblastoma protein (Rb). Inhibition of CDK1/2 prevents the hyperphosphorylation of Rb, maintaining it in its active, hypophosphorylated state, which in turn blocks cell cycle progression from G1 to S phase. This application note provides a detailed protocol for a Western blot-based assay to quantify the engagement of GW841819X with its targets in a cellular context.

Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving CDK1/2, Rb, and the downstream E2F transcription factor. GW841819X inhibits CDK1/2, thereby preventing the phosphorylation and inactivation of Rb.

cluster_0 cluster_1 cluster_2 cluster_3 CDK1_2 CDK1/2 Rb Rb (Active) CDK1_2->Rb Phosphorylation GW841819X GW841819X GW841819X->CDK1_2 Inhibition pRb Phospho-Rb (Inactive) E2F E2F Rb->E2F Sequestration G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Activation

Caption: GW841819X inhibits CDK1/2, preventing Rb phosphorylation.

Experimental Protocol

This protocol outlines the steps for treating a suitable cell line with GW841819X and subsequently performing a Western blot to analyze the phosphorylation of Rb.

1. Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line known to have a functional Rb pathway, for example, MCF-7 (breast cancer) or HCT116 (colon cancer).

  • Culture Conditions: Culture the cells in the appropriate medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.[1]

  • Plating: Seed the cells in 6-well plates and allow them to reach 70-80% confluency.[1]

  • Treatment: Treat the cells with varying concentrations of GW841819X (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 6, 12, or 24 hours). An untreated control (0 nM) should always be included.

2. Lysate Preparation

  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1]

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[2]

  • Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[1]

  • Incubation and Clarification: Incubate the lysates on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein lysate, to new pre-chilled tubes.[1]

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[2]

4. SDS-PAGE and Protein Transfer

  • Sample Preparation: Prepare samples by mixing 20-30 µg of protein from each lysate with 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5 minutes.[1][2]

  • Gel Electrophoresis: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel.[3] Run the gel at 100-120V until the dye front reaches the bottom.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

5. Antibody Incubation and Detection

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Recommended Primary Antibodies:

      • Phospho-Rb (Ser807/811)[2][4]

      • Total Rb[2]

      • GAPDH or β-actin (as a loading control)[2]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step as described above.

  • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and capture the image using a chemiluminescence imaging system.[2]

Data Presentation

The band intensities from the Western blot should be quantified using image analysis software. The levels of phosphorylated Rb should be normalized to total Rb and the loading control. The results can be summarized in a table as shown below.

Treatment Concentration (nM)Fold Change in Phospho-Rb (Ser807/811) / Total Rb (Normalized to Control)Standard Deviation
0 (Control)1.00± 0.09
100.65± 0.07
1000.21± 0.04
10000.05± 0.02

Experimental Workflow

The following diagram provides a visual representation of the Western blot protocol.

start Cell Seeding & Growth (70-80% Confluency) treatment Treatment with GW841819X (Varying Concentrations) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-Rb, Total Rb, GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Image Acquisition and Data Analysis detection->analysis

Caption: Workflow for Western blot analysis of GW841819X target engagement.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with GW 841819X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW 841819X is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers regulating gene transcription.[1][2] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as MYC and anti-apoptotic factors like BCL2.[2][3][4] This disruption of oncogenic transcription programs can induce cell cycle arrest and apoptosis in various cancer cell types, making BET inhibitors a promising class of anti-cancer therapeutics.[3][5][6]

Flow cytometry is an indispensable tool for elucidating the cellular response to treatment with compounds like this compound. This powerful technique allows for the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population. Key applications include the assessment of apoptosis, cell cycle distribution, and changes in protein expression, providing critical insights into the mechanism of action of novel drug candidates.

These application notes provide detailed protocols for the flow cytometric analysis of apoptosis and cell cycle in cancer cells treated with this compound.

Data Presentation: Expected Effects of this compound on Cancer Cells

Treatment of cancer cells with BET inhibitors like this compound is expected to induce a significant increase in apoptosis and cause cell cycle arrest, typically at the G1 phase. The following tables summarize representative quantitative data observed with BET inhibitors in various cancer cell lines, which can be expected to be similar for this compound.

Table 1: Induction of Apoptosis by BET Inhibitors in Cancer Cell Lines

Cell LineTreatment (BET Inhibitor)ConcentrationTime (hours)% Apoptotic Cells (Annexin V+)
Kasumi-1 (AML)JQ1250 nM72~20%
SKNO-1 (AML)JQ1250 nM72~15%
MOLM13 (AML)JQ1500 nM72~35%
MV4-11 (AML)JQ1500 nM72~40%
Ovarian Endometrioid CarcinomaJQ15 µM96Significant increase in sub-G1
Endometrial Endometrioid CarcinomaJQ15 µM96Significant increase in sub-G1

Data is representative of expected outcomes based on studies with the BET inhibitor JQ1.[3][6]

Table 2: Cell Cycle Arrest Induced by BET Inhibitors in Cancer Cell Lines

Cell LineTreatment (BET Inhibitor)ConcentrationTime (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Me1007 (Melanoma)BRD4 siRNA-72IncreasedDecreasedNo significant change
Patient-3-pre (Melanoma)BRD4 siRNA-72IncreasedDecreasedNo significant change
Ovarian Endometrioid CarcinomaJQ15 µM96IncreasedDecreasedDecreased
Endometrial Endometrioid CarcinomaJQ15 µM96IncreasedDecreasedDecreased

Data is representative of expected outcomes based on studies with BET inhibitors.[1][6]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound as a BET inhibitor, leading to cell cycle arrest and apoptosis.

BET_Inhibitor_Pathway Mechanism of Action of this compound (BET Inhibitor) cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Outcomes Acetylated Histones Acetylated Histones BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) Acetylated Histones->BET Proteins (BRD2/3/4) recruits Transcriptional Machinery Transcriptional Machinery BET Proteins (BRD2/3/4)->Transcriptional Machinery activates This compound This compound This compound->BET Proteins (BRD2/3/4) inhibits Oncogenes (e.g., MYC) Oncogenes (e.g., MYC) Transcriptional Machinery->Oncogenes (e.g., MYC) transcribes Anti-apoptotic Genes (e.g., BCL2) Anti-apoptotic Genes (e.g., BCL2) Transcriptional Machinery->Anti-apoptotic Genes (e.g., BCL2) transcribes Cell Cycle Genes (e.g., Cyclin D1) Cell Cycle Genes (e.g., Cyclin D1) Transcriptional Machinery->Cell Cycle Genes (e.g., Cyclin D1) transcribes Cell Cycle Arrest (G1) Cell Cycle Arrest (G1) Oncogenes (e.g., MYC)->Cell Cycle Arrest (G1) downregulation leads to Apoptosis Apoptosis Anti-apoptotic Genes (e.g., BCL2)->Apoptosis downregulation promotes Cell Cycle Genes (e.g., Cyclin D1)->Cell Cycle Arrest (G1) downregulation leads to

Caption: Signaling pathway of this compound.

Experimental Protocols

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptotic cells following treatment with this compound using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the membranes of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell dissociation reagent (e.g., TrypLE, Accutase). Combine with the collected medium.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately after staining.

    • Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Apoptosis_Assay_Workflow Apoptosis Assay Workflow Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Cell Harvesting Cell Harvesting Treatment with this compound->Cell Harvesting Washing with PBS Washing with PBS Cell Harvesting->Washing with PBS Resuspension in Binding Buffer Resuspension in Binding Buffer Washing with PBS->Resuspension in Binding Buffer Staining with Annexin V and PI Staining with Annexin V and PI Resuspension in Binding Buffer->Staining with Annexin V and PI Flow Cytometry Analysis Flow Cytometry Analysis Staining with Annexin V and PI->Flow Cytometry Analysis Data Interpretation Data Interpretation Flow Cytometry Analysis->Data Interpretation

Caption: Workflow for apoptosis analysis.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution in cells treated with this compound.

Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis assay protocol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Use doublet discrimination to exclude cell aggregates from the analysis.

    • Collect data for at least 20,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may also be observed, which corresponds to apoptotic cells with fragmented DNA.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Cell Seeding Cell Seeding Treatment with this compound Treatment with this compound Cell Seeding->Treatment with this compound Cell Harvesting Cell Harvesting Treatment with this compound->Cell Harvesting Fixation in Ethanol Fixation in Ethanol Cell Harvesting->Fixation in Ethanol Washing with PBS Washing with PBS Fixation in Ethanol->Washing with PBS Staining with PI/RNase Staining with PI/RNase Washing with PBS->Staining with PI/RNase Flow Cytometry Analysis Flow Cytometry Analysis Staining with PI/RNase->Flow Cytometry Analysis Data Analysis (Cell Cycle Phases) Data Analysis (Cell Cycle Phases) Flow Cytometry Analysis->Data Analysis (Cell Cycle Phases)

Caption: Workflow for cell cycle analysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to GW841819X (GW843682X) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial database searches for "GW 841819X" in the context of cancer resistance can be ambiguous. The information provided in this technical support center pertains to GW843682X , a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3). This compound is a more relevant agent in cancer research focused on cell cycle inhibition and resistance compared to other similarly named compounds. We recommend verifying the specific agent used in your research.

This guide is intended for researchers, scientists, and drug development professionals encountering resistance to the PLK1/3 inhibitor GW843682X in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GW843682X?

A1: GW843682X is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) and Polo-like kinase 3 (PLK3), with IC50 values of 2.2 nM and 9.1 nM, respectively.[1] PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2][3][4] Inhibition of PLK1 leads to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[5][6][7][8]

Q2: My cancer cells have developed resistance to GW843682X. What are the potential mechanisms?

A2: Resistance to PLK1 inhibitors like GW843682X can arise through several mechanisms:

  • Target Alteration: Mutations in the PLK1 gene can prevent the inhibitor from binding effectively to the ATP-binding pocket. For example, the R136G mutation has been identified in colorectal cancer cells resistant to the PLK1 inhibitor BI2536.[9][10]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of PLK1 inhibition. One such mechanism is the activation of the AXL receptor tyrosine kinase and the transcription factor TWIST1, which can promote epithelial-to-mesenchymal transition (EMT).[9][10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.[11][12]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways can make cells less susceptible to the cell death signals induced by PLK1 inhibition.

Q3: I am observing a decrease in the efficacy of GW843682X over time. How can I confirm the development of resistance?

A3: To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of GW843682X in your suspected resistant cell line to that of the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.

Q4: Are there any known biomarkers that can predict sensitivity or resistance to GW843682X?

A4: While specific biomarkers for GW843682X are not yet fully established, the expression levels of PLK1 itself can be an indicator, as high expression is often correlated with sensitivity.[2][4] Additionally, the p53 mutation status and the expression of ABC drug transporters do not appear to consistently predict the toxicity of GW843682X.[13] Some studies suggest that YAP1 expression and inactivating TP53 mutations may be associated with greater efficacy of PLK1 inhibitors in small cell lung cancer.[14]

Troubleshooting Guides

Problem 1: Decreased potency of GW843682X (higher IC50) in long-term cultures.
  • Possible Cause 1: Selection of a resistant subpopulation.

    • Troubleshooting:

      • Perform single-cell cloning of the treated population to isolate and characterize individual clones.

      • Assess the IC50 of GW843682X for each clone to identify resistant populations.

      • Analyze the molecular characteristics of the resistant clones (e.g., sequence the PLK1 gene, assess expression of AXL, TWIST1, and MDR1).

  • Possible Cause 2: Gradual adaptation of the cell line.

    • Troubleshooting:

      • Generate a resistant cell line through continuous exposure to increasing concentrations of GW843682X (see Experimental Protocols section).

      • Compare the gene expression profiles of the resistant and parental cell lines using RNA sequencing or microarray analysis to identify upregulated survival pathways.

Problem 2: Inconsistent results in apoptosis assays (e.g., Annexin V/PI staining) following GW843682X treatment.
  • Possible Cause 1: Suboptimal drug concentration or treatment duration.

    • Troubleshooting:

      • Perform a time-course experiment (e.g., 24, 48, 72 hours) with a range of GW843682X concentrations (e.g., from 0.5x to 10x the IC50).

      • Analyze both early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic populations. PLK1 inhibition may initially cause mitotic arrest, with apoptosis occurring at later time points.[5][8]

  • Possible Cause 2: Cell line-specific differences in apoptotic response.

    • Troubleshooting:

      • Confirm target engagement by Western blot analysis of downstream PLK1 substrates.

      • Assess the expression of key apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.

      • Consider using an alternative apoptosis assay, such as a caspase activity assay (e.g., Caspase-Glo 3/7).

Data Presentation

Table 1: In Vitro Cytotoxicity of GW843682X in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hReference
NALM-6Acute Lymphoblastic Leukemia0.02[13]
KELLYNeuroblastoma (N-Myc amplified)0.03[13]
IMR-32Neuroblastoma (N-Myc amplified)0.04[13]
MNNG-HOSOsteosarcoma0.05[13]
OSTOsteosarcoma0.06[13]
RT4Bladder Carcinoma~0.3 - 0.6[15]
5637Bladder Carcinoma~0.6 - 1.2[15]
T24Bladder Carcinoma~0.6 - 1.2[15]
H460Non-Small Cell Lung CancerNot specified, but potent[1]
MES-SAUterine Sarcoma~0.2[1]
MES-SA/DX5Uterine Sarcoma (P-gp overexpressing)~0.2[1]

Table 2: Synergistic Combinations with PLK1 Inhibitors to Overcome Resistance

PLK1 InhibitorCombination AgentCancer TypeEffectPotential MechanismReference
BI2536SimvastatinColorectal CancerRe-sensitizes resistant cellsImpairs AXL-TWIST1 axis[9][10]
VolasertibErlotinibNSCLC (EGFR mutant)Reverses resistanceInduces G2/M arrest and apoptosis[11][12]
VolasertibPaclitaxelOvarian CancerSynergistic apoptosisTriggers mitotic arrest[11]
BI2536CisplatinGastric CancerInhibits cell growth and invasionInduces G2/M arrest[11]
OnvansertibAbirateroneMultiple CancersSynergistic cell killingInduces mitotic defects[16]
PLK1iFGFR1iKRAS-mutant Lung & Pancreatic CancerSynergistic cytotoxicityUpregulates ROS, leading to apoptosis[17]

Experimental Protocols

Generation of a GW843682X-Resistant Cell Line
  • Initial Seeding: Plate parental cancer cells at a low density in a T-75 flask.

  • Initial Treatment: Treat the cells with GW843682X at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have resumed proliferation, passage them and increase the concentration of GW843682X by approximately 1.5 to 2-fold.

  • Repeat: Continue this process of gradual dose escalation over several months.[10]

  • Resistance Confirmation: Periodically assess the IC50 of the treated cell population and compare it to the parental line. A resistant cell line will exhibit a significantly higher IC50.

  • Maintenance: Once a desired level of resistance is achieved, maintain the resistant cell line in a medium containing a maintenance dose of GW843682X (typically the concentration at which they were last selected).

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay (typically 2,000-10,000 cells per well).[1]

  • Drug Treatment: The following day, treat the cells with a serial dilution of GW843682X for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Treatment: Treat cells with GW843682X at the desired concentration and for the desired time (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Treatment: Treat cells with GW843682X for the desired duration (e.g., 48 hours).

  • Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations

PLK1_Signaling_Pathway PLK1 Signaling in Mitosis and Apoptosis cluster_G2M G2/M Transition cluster_Inhibition Inhibition by GW843682X cluster_Outcome Cellular Outcome Aurora_A Aurora A PLK1_inactive PLK1 (inactive) Aurora_A->PLK1_inactive P (T210) Bora Bora Bora->PLK1_inactive PLK1_active PLK1 (active) PLK1_inactive->PLK1_active Cdc25C Cdc25C PLK1_active->Cdc25C Activates Mitotic_Arrest Mitotic Arrest (G2/M) CDK1_CyclinB CDK1/Cyclin B Cdc25C->CDK1_CyclinB Activates Mitosis Mitotic Entry CDK1_CyclinB->Mitosis GW843682X GW843682X GW843682X->PLK1_active Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: PLK1 signaling pathway in the G2/M transition and its inhibition by GW843682X.

Resistance_Workflow Experimental Workflow for Investigating GW843682X Resistance Start Parental Sensitive Cells Generate_Resistant Generate Resistant Line (Dose Escalation) Start->Generate_Resistant Confirm_Resistance Confirm Resistance (IC50 Shift) Generate_Resistant->Confirm_Resistance Characterize Characterize Resistant Phenotype Confirm_Resistance->Characterize Molecular_Analysis Molecular Analysis Confirm_Resistance->Molecular_Analysis Test_Combinations Test Synergistic Combinations Confirm_Resistance->Test_Combinations Cell_Cycle Cell Cycle Analysis Characterize->Cell_Cycle Apoptosis_Assay Apoptosis Assay Characterize->Apoptosis_Assay PLK1_Sequencing PLK1 Gene Sequencing Molecular_Analysis->PLK1_Sequencing Western_Blot Western Blot (AXL, MDR1) Molecular_Analysis->Western_Blot Combination_Assay Combination Index Assay Test_Combinations->Combination_Assay End Identify Resistance Mechanism & Overcoming Strategy Combination_Assay->End

Caption: A workflow for developing and analyzing GW843682X-resistant cancer cell lines.

Troubleshooting_Logic Troubleshooting Logic for Reduced GW843682X Efficacy Start Reduced Efficacy Observed Check_IC50 Is IC50 Increased? Start->Check_IC50 Check_Compound Check Compound Integrity & Experimental Setup Check_IC50->Check_Compound No Investigate_Resistance Investigate Resistance Mechanisms Check_IC50->Investigate_Resistance Yes Target_Mutation PLK1 Mutation? Investigate_Resistance->Target_Mutation Bypass_Pathway Bypass Pathway Activation? Investigate_Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux? Investigate_Resistance->Drug_Efflux Sequence_PLK1 Sequence PLK1 Gene Target_Mutation->Sequence_PLK1 Check WB_Bypass Western Blot for AXL, TWIST1 Bypass_Pathway->WB_Bypass Check WB_Efflux Western Blot for MDR1 Drug_Efflux->WB_Efflux Check Consider_Combinations Consider Synergistic Combinations Sequence_PLK1->Consider_Combinations WB_Bypass->Consider_Combinations WB_Efflux->Consider_Combinations

Caption: A logical guide for troubleshooting decreased efficacy of GW843682X.

References

Identifying and minimizing off-target effects of GW 841819X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of GW 841819X, a potent BET bromodomain inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as I-BET762, is a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] It is an analogue of (+)-JQ1.[3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones and transcription factors, thereby regulating the expression of key genes involved in cell proliferation and cancer, such as c-Myc.[4][5] By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces these proteins from chromatin, leading to the downregulation of target oncogenes.[5][6]

Q2: What are the known on-target activities of this compound?

A2: The primary on-target activity of this compound is the inhibition of the bromodomains of BRD2, BRD3, and BRD4. The reported pIC50 values for this compound are 5.9 for BRD2, 6.2 for BRD3, and 6.3 for BRD4.[1] It is also a potent inducer of the ApoA1 reporter gene, with an EC170 of 0.22 µM.[1]

Q3: What are off-target effects and why are they a concern with BET inhibitors like this compound?

A3: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[7] For BET inhibitors, this could mean binding to bromodomains of non-BET proteins or interacting with other proteins in a non-bromodomain-dependent manner. These off-target effects can lead to unexpected cellular phenotypes, toxicity, and misinterpretation of experimental results.[7][8] While pan-BET inhibitors like this compound are designed to target a family of proteins, selectivity against other bromodomain-containing proteins is a key consideration.[9]

Q4: Are there any known off-target effects for this compound or its analogue JQ1?

A4: While comprehensive public data on the specific off-target profile of this compound is limited, studies on its analogue, JQ1, suggest the potential for off-target effects, particularly at higher concentrations.[8][10] For instance, some observed effects of JQ1 on smooth muscle contraction were suggested to be off-target, as they could not be replicated by BRD4 knockout.[8] It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.

Q5: How can I minimize the risk of off-target effects in my experiments with this compound?

A5: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform dose-response experiments to identify the minimal concentration of this compound that elicits the desired on-target phenotype.

  • Use appropriate controls: Include a negative control, such as the inactive enantiomer of a related compound (e.g., (-)-JQ1 if available), to distinguish on-target from non-specific effects.

  • Confirm target engagement: Utilize techniques like Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended BET protein targets in your cellular context.

  • Employ orthogonal approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown BRD2/3/4 and confirm that the observed phenotype mimics the effect of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Unexpected or paradoxical cellular phenotype (e.g., increased expression of a gene expected to be downregulated) Off-target effects at high concentrations.Perform a dose-response experiment and correlate the phenotype with on-target (BET inhibition) biomarkers like c-Myc downregulation. Use a lower concentration of this compound.
BET-independent mechanism.Use genetic knockdown (siRNA, CRISPR) of BRD2, BRD3, and BRD4 to see if the phenotype is replicated. If not, the effect of this compound may be off-target.
High level of cytotoxicity not consistent with known on-target effects. Off-target toxicity.Conduct a BROMOscan® or similar broad panel screening to identify potential off-target bromodomains or other protein interactions.
Compound precipitation at high concentrations.Visually inspect the culture medium for precipitate. Determine the solubility of this compound in your specific experimental buffer or medium.
Inconsistent results between experiments. Variable target engagement.Standardize cell density, treatment time, and other experimental parameters. Confirm target engagement at the protein level (e.g., via CETSA or monitoring downstream target gene expression).
Compound degradation.Ensure proper storage of this compound stock solutions (typically at -80°C). Prepare fresh working solutions for each experiment.

Data Presentation

Table 1: On-Target Activity of this compound

Target Activity Value Reference
BRD2pIC505.9[1]
BRD3pIC506.2[1]
BRD4pIC506.3[1]
ApoA1 Reporter GeneEC1700.22 µM[1]

Experimental Protocols

Protocol 1: Determining the Optimal On-Target Concentration using Dose-Response and Western Blot for c-Myc

Objective: To identify the lowest concentration of this compound that effectively inhibits BET function, as measured by the downregulation of the known target gene, c-Myc.

Methodology:

  • Cell Culture: Plate your cells of interest at a consistent density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

  • Treatment: Replace the medium with the prepared this compound dilutions or vehicle control and incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against c-Myc and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for c-Myc and the loading control. Normalize the c-Myc signal to the loading control and plot the normalized values against the log of the this compound concentration to determine the IC50 for c-Myc downregulation. The optimal on-target concentration range will be around this IC50 value.

Protocol 2: Bromodomain Selectivity Profiling (Conceptual)

Objective: To assess the selectivity of this compound against a broad panel of human bromodomains to identify potential off-targets. This is typically performed as a service by specialized companies.

Methodology:

  • Compound Submission: Provide a sample of this compound at a specified concentration and purity to a commercial vendor offering bromodomain profiling services (e.g., BROMOscan® by DiscoverX).

  • Assay Principle (Ligand Binding Assay):

    • The assay measures the ability of the test compound (this compound) to compete with a proprietary ligand for binding to a panel of bromodomain-containing proteins.

    • The bromodomains are typically expressed with a tag (e.g., DNA-tagged) and are tested for their interaction with an immobilized ligand.

  • Data Generation: The service will provide data on the percentage of inhibition of binding at a specific concentration of this compound for each bromodomain in the panel. For hits, a Kd (dissociation constant) or IC50 value may be determined.

  • Data Analysis:

    • Analyze the data to identify any non-BET bromodomains that are significantly inhibited by this compound.

    • Compare the potency of this compound for these off-targets to its on-target potency (BRD2/3/4) to determine the selectivity window.

Visualizations

Signaling_Pathway cluster_0 Cell Nucleus Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET bind to TF Transcription Factors BET->TF PolII RNA Polymerase II TF->PolII Transcription Transcription Initiation PolII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes GW841819X This compound GW841819X->BET inhibits binding

Caption: Mechanism of action of this compound in inhibiting BET protein function.

Experimental_Workflow start Start: Suspected Off-Target Effect dose_response 1. Dose-Response Curve (On-Target vs. Phenotype) start->dose_response selectivity_profiling 2. Bromodomain Selectivity Screen (e.g., BROMOscan®) dose_response->selectivity_profiling If phenotype diverges from on-target IC50 orthogonal_validation 3. Orthogonal Validation (siRNA/CRISPR of BETs) dose_response->orthogonal_validation If phenotype correlates with on-target IC50 selectivity_profiling->orthogonal_validation If off-targets identified cetsa 4. Target Engagement Assay (e.g., CETSA) orthogonal_validation->cetsa conclusion Conclusion: On-Target vs. Off-Target cetsa->conclusion Logical_Relationship cluster_concentration Concentration of this compound cluster_effects Observed Effects low_conc Low Concentration (around on-target IC50) on_target On-Target Effects (BET Inhibition) low_conc->on_target Primarily high_conc High Concentration (>> on-target IC50) high_conc->on_target off_target Potential Off-Target Effects high_conc->off_target Increased Likelihood

References

Navigating In Vitro Studies with GW 841819X: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the use of GW 841819X, a potent BET bromodomain inhibitor, in your in vitro experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and a summary of its known activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an analogue of (+)-JQ1 and acts as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By binding to the acetyl-lysine recognition pockets of these proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably MYC. This disruption of transcriptional programs essential for tumor cell growth and survival induces cell cycle arrest and apoptosis in cancer cells.

Q2: What is a good starting concentration for my in vitro experiments?

A2: The optimal concentration of this compound is cell-line and assay-dependent. Based on available data, a good starting point for dose-response experiments is in the low micromolar to sub-micromolar range. For instance, it has been reported to have an EC170 of 0.22 µM for inducing the ApoA1 reporter gene. A typical approach is to perform a dose-response curve starting from 10 µM and titrating down to nanomolar concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line and endpoint.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO but not in water. For in vitro studies, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C for long-term stability. For experiments, the DMSO stock can be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound Precipitation in Culture Medium - Exceeding the solubility limit of this compound in aqueous media.- High final concentration of the compound.- Ensure the final DMSO concentration is kept to a minimum (≤ 0.1%).- Prepare fresh dilutions from the DMSO stock for each experiment.- Visually inspect the medium for any signs of precipitation after adding the compound.- If precipitation persists, consider lowering the highest concentration in your dose-response curve.
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in multi-well plates.- Use a hemocytometer or automated cell counter to ensure accurate and consistent cell numbers per well.- Use calibrated pipettes and ensure thorough mixing of solutions.- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS or medium to maintain humidity.
No or Weak Biological Effect - Sub-optimal concentration range.- Insufficient incubation time.- Cell line is resistant to BET inhibitors.- Perform a broad dose-response experiment to identify the active concentration range.- Optimize the treatment duration; effects on gene expression can be observed within hours, while effects on cell viability may take 24-72 hours.- Verify the expression of BET proteins and MYC in your cell line. Some cell lines may have alternative survival pathways.
High Levels of Cell Death in Control (DMSO-treated) Wells - DMSO toxicity.- Ensure the final DMSO concentration does not exceed 0.1%. Perform a DMSO toxicity control experiment to determine the tolerance of your specific cell line.

Quantitative Data Summary

ParameterValueNotes
ApoA1 Reporter Gene Induction (EC170) 0.22 µMDemonstrates potency in a specific reporter assay.
pIC50 for BRD2 5.9Corresponds to an IC50 of approximately 1.26 µM.
pIC50 for BRD3 6.2Corresponds to an IC50 of approximately 0.63 µM.
pIC50 for BRD4 6.3Corresponds to an IC50 of approximately 0.50 µM.

Key Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be ≤ 0.1%. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at the appropriate wavelength. For MTS assays, the product is soluble, and absorbance can be read directly.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for MYC Downregulation
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and for different time points (e.g., 4, 8, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against MYC. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Analysis: Quantify the band intensities to determine the relative decrease in MYC protein levels.

Visualizing the Mechanism and Workflow

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects GW841819X This compound BET BET Proteins (BRD2/3/4) GW841819X->BET Inhibits Binding AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Displaced from MYC_Gene MYC Gene AcetylatedHistones->MYC_Gene Promotes Transcription MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Target_Genes MYC Target Genes (e.g., Cyclins, E2F) MYC_Protein->Target_Genes Activates Transcription CellCycleArrest Cell Cycle Arrest Target_Genes->CellCycleArrest Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: Signaling pathway of this compound-mediated BET inhibition.

Experimental_Workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Start Determine Cell Line & Endpoint DoseResponse Design Dose-Response Concentrations Start->DoseResponse SeedCells Seed Cells DoseResponse->SeedCells TreatCells Treat with this compound SeedCells->TreatCells Incubate Incubate (Time Course) TreatCells->Incubate Assay Perform Assay (e.g., MTT, Western Blot) Incubate->Assay DataAcquisition Acquire Data (Absorbance, Band Intensity) Assay->DataAcquisition Analysis Calculate IC50 or Relative Protein Levels DataAcquisition->Analysis Conclusion Draw Conclusions Analysis->Conclusion

Caption: General experimental workflow for in vitro studies with this compound.

Troubleshooting_Logic Start Inconsistent Results? CheckSolubility Compound Precipitation? Start->CheckSolubility CheckCellHealth High Control Cell Death? CheckSolubility->CheckCellHealth No SolubilityYes Yes CheckSolubility->SolubilityYes Yes CheckAssayParams Weak Biological Effect? CheckCellHealth->CheckAssayParams No DMSO_Toxicity Yes CheckCellHealth->DMSO_Toxicity Yes CheckVariability High Replicate Variability? CheckAssayParams->CheckVariability No OptimizeConcTime Yes CheckAssayParams->OptimizeConcTime Yes ReviewTechnique Yes CheckVariability->ReviewTechnique Yes SolubilityNo No SolubilityYes->SolubilityNo Lower Concentration Check DMSO % NoDMSO_Toxicity No DMSO_Toxicity->NoDMSO_Toxicity Lower DMSO % CheckCellLine No OptimizeConcTime->CheckCellLine Optimize Dose/Time ReviewTechnique->Start Refine Seeding/ Pipetting

Troubleshooting inconsistent results in GW 841819X experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW 841819X. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). It acts as an epigenetic "reader" inhibitor by binding to the acetyl-lysine recognition pockets of bromodomains, thereby preventing their interaction with acetylated histones and other proteins. This disruption of chromatin-templated transcription leads to the downregulation of key oncogenes and pro-inflammatory genes.

Q2: What are the common experimental applications of this compound?

This compound is primarily used in cancer research and studies of inflammation. Common applications include:

  • Investigating the role of BET proteins in cancer cell proliferation, survival, and differentiation.

  • Studying the regulation of oncogenes such as MYC.

  • Exploring its potential as a therapeutic agent in various cancers, including NUT-midline carcinoma, multiple myeloma, and acute myeloid leukemia.[1][2]

  • Assessing its anti-inflammatory properties through the inhibition of pro-inflammatory gene expression.

Q3: In what solvent should I dissolve and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS. Always refer to the manufacturer's instructions for specific storage and handling recommendations.

Troubleshooting Inconsistent Results

Cell Viability and Proliferation Assays (e.g., MTT, MTS, CellTiter-Glo)

Q1: I am observing significant variability in my cell viability data between replicate wells treated with this compound. What could be the cause?

Inconsistent results in cell viability assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.

  • Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.

  • Compound Precipitation: High concentrations of this compound in aqueous media can lead to precipitation. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower final DMSO concentration or pre-warming the media.

  • Pipetting Errors: Inaccurate pipetting, especially of small volumes, can lead to significant variations in compound concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Incubation Time: The effect of this compound on cell viability is time-dependent. Inconsistent incubation times can lead to variability.

Q2: The IC50 value for this compound in my cell line is different from published values. Why?

Several factors can influence the apparent IC50 value:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivity to BET inhibitors due to their unique genetic and epigenetic landscapes.

  • Cell Density: The initial number of cells seeded can affect the IC50 value. Higher cell densities may require higher concentrations of the compound to achieve the same effect.

  • Assay Duration: The length of exposure to the compound will impact the IC50. Longer incubation times generally result in lower IC50 values.

  • Metabolic Activity of Cells: The metabolic state of the cells can influence the readout of viability assays that rely on metabolic activity (e.g., MTT, MTS).

  • Passage Number: High-passage number cell lines can exhibit altered phenotypes and drug responses. It is recommended to use cells within a consistent and low passage number range.[3][4]

Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)

Q1: I am not observing a significant increase in apoptosis after treating my cells with this compound, even at concentrations that reduce cell viability.

  • Timing of Assay: Apoptosis is a dynamic process. The peak of apoptosis may occur at a different time point than the one you are measuring. It is advisable to perform a time-course experiment to identify the optimal time point for apoptosis detection.

  • Mechanism of Cell Death: While BET inhibitors can induce apoptosis, they can also induce other forms of cell death or cell cycle arrest. Consider performing a cell cycle analysis to see if the cells are arrested in a particular phase (e.g., G1).

  • Cell Line Resistance: Some cell lines may be resistant to apoptosis induction by BET inhibitors. This could be due to the expression of anti-apoptotic proteins or alterations in the apoptotic signaling pathway.

  • Assay Sensitivity: Ensure that your apoptosis assay is sensitive enough to detect the expected level of cell death. Include a positive control (e.g., treatment with a known apoptosis inducer like staurosporine) to validate your assay.

Q2: I see a high level of necrosis (PI-positive, Annexin V-positive) in my control and treated samples.

  • Harsh Cell Handling: Over-trypsinization, vigorous pipetting, or excessive centrifugation can damage cell membranes and lead to an increase in necrotic cells.

  • Sub-optimal Culture Conditions: Unhealthy cells are more prone to necrosis. Ensure your cells are in the logarithmic growth phase and that the culture medium is fresh.

  • Compound Cytotoxicity: At very high concentrations, this compound may induce necrosis in addition to apoptosis. Consider using a lower concentration range.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValue (µM)Reference
ApoA1 Reporter Gene AssayHepG2EC1700.22[5]
BRD2 Binding Assay-pIC505.9[5]
BRD3 Binding Assay-pIC506.2[5]
BRD4 Binding Assay-pIC506.3[5]

Experimental Protocols

General Protocol for Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

General Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined optimal time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Accutase or trypsin-EDTA). Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, single-stained cells) for setting compensation and gates.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualization

BET_Inhibitor_Signaling_Pathway GW841819X This compound BET_Proteins BET Proteins (BRD2, BRD3, BRD4) GW841819X->BET_Proteins Inhibits Chromatin Chromatin BET_Proteins->Chromatin Binds to Acetylated_Histones Acetylated Histones Acetylated_Histones->BET_Proteins Transcription_Machinery Transcription Machinery Chromatin->Transcription_Machinery Recruits Oncogenes Oncogenes (e.g., MYC) Transcription_Machinery->Oncogenes Activates Transcription Proinflammatory_Genes Pro-inflammatory Genes Transcription_Machinery->Proinflammatory_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation Inflammation Inflammation Proinflammatory_Genes->Inflammation Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Treatment Cell Treatment (Dose-response & Time-course) Cell_Culture->Treatment Compound_Prep This compound Preparation (Stock solution in DMSO) Compound_Prep->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling_Analysis Data_Analysis Data Analysis (IC50, % Apoptosis, etc.) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Conclusion Conclusion & Further Experiments Data_Analysis->Conclusion

References

How to assess the stability of GW 841819X in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of GW 841819X in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] For experimental use, it is advisable to prepare a high-concentration stock solution in 100% DMSO.

Q2: How should I store this compound solutions?

A2: Proper storage is crucial for maintaining the integrity of this compound. Storage recommendations are summarized in the table below.

FormatStorage TemperatureDuration
Solid Powder-20°CUp to 3 years[2]
In DMSO-80°CUp to 1 year[2]

Q3: My this compound precipitated when I diluted it into my aqueous experimental buffer. What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. Here are some troubleshooting steps:

  • Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your experiment.

  • Optimize Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept to a minimum (typically ≤ 0.5%) to avoid solvent effects on your experiment, while still maintaining solubility.

  • Consider Co-solvents: For in vivo formulations, co-solvents like PEG300, PEG400, or Tween 80 can be used.[2]

Q4: I am concerned that this compound might be degrading in my cell culture medium during a multi-day experiment. How can I check for this?

A4: To assess the stability of this compound in your specific experimental conditions, you can perform a time-course experiment using High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of intact this compound over time. A detailed protocol is provided in the Experimental Protocols section.

Q5: Can repeated freeze-thaw cycles of my DMSO stock solution affect the stability of this compound?

A5: While specific data on this compound is not available, it is a general best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles. This prevents potential degradation and the absorption of atmospheric water by DMSO, which can alter the concentration of your stock solution.[3]

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity in cellular assays.

This issue could be related to the stability of this compound in the cell culture medium.

Troubleshooting Workflow

A Inconsistent/Low Activity Observed B Prepare fresh dilution of this compound from stock A->B C Assess stability in media via HPLC (See Protocol 2) B->C D Is the compound stable for the duration of the experiment? C->D E Yes D->E >90% intact F No D->F <90% intact G Troubleshoot other experimental parameters (e.g., cell health, reagent quality) E->G H Replenish compound in media at regular intervals F->H I Decrease experiment duration F->I

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the concentration at which this compound remains soluble in your aqueous experimental buffer.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution.

  • Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, cell culture medium). This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle agitation.

  • Visual Inspection: Visually inspect each well for any signs of precipitation.

  • (Optional) Turbidity Measurement: Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.

  • Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.

Protocol 2: Chemical Stability Assessment by HPLC

This protocol evaluates the chemical stability of this compound in a specific solution over time.

Methodology:

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration. Immediately centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline measurement.

  • Incubate Sample: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 24, 48, 72 hours).

  • Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution and process it as described in step 1.

  • HPLC Analysis: Analyze the samples using a validated HPLC method. The method should be able to separate this compound from any potential degradants.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample to determine the percentage of the compound remaining.

Signaling Pathway

This compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4).[1][4] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.

cluster_nucleus Nucleus BET BET Proteins (BRD2/3/4) TF Transcription Factors BET->TF Histone Acetylated Histones Histone->BET Gene Target Genes TF->Gene Transcription Inhibition of Transcription Gene->Transcription GW841819X This compound GW841819X->BET

References

Technical Support Center: Addressing Cytotoxicity of GW 841819X at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the BET bromodomain inhibitor GW 841819X, particularly at high concentrations. The guidance provided is based on established principles for small molecule inhibitors and data from structurally and functionally similar BET inhibitors, such as (+)-JQ1 and I-BET762, due to the limited availability of specific cytotoxicity data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity at high concentrations?

A1: this compound is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By inhibiting BET proteins, this compound can lead to the downregulation of key oncogenes, such as c-Myc, which in turn can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

At high concentrations, the cytotoxic effects of this compound can be exacerbated due to:

  • On-target toxicity: The intended mechanism of action, while selective for cancer cells to some extent, can also affect normal proliferating cells.

  • Off-target effects: At higher concentrations, the inhibitor may bind to other, unintended cellular targets, leading to non-specific toxicity.

  • Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%).

Q2: At what concentration should I expect to see cytotoxic effects from this compound?

Q3: How can I distinguish between the desired anti-proliferative effect and unintended cytotoxicity?

A3: Distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell-killing) effects is essential. This can be achieved by employing a combination of assays:

  • Cell Viability Assays (e.g., MTT, MTS): These assays measure metabolic activity and indicate the number of viable cells. A decrease in signal can indicate either cytostatic or cytotoxic effects.

  • Cytotoxicity Assays (e.g., LDH release, Propidium Iodide staining): These assays specifically measure markers of cell death, such as loss of membrane integrity.

  • Apoptosis Assays (e.g., Caspase-3/7 activity, Annexin V staining): These assays detect specific markers of programmed cell death.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound is causing arrest at a specific phase of the cell cycle (cytostatic effect).

By running these assays in parallel, you can gain a comprehensive understanding of the cellular response to this compound.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and mitigate cytotoxicity observed at high concentrations of this compound.

Issue: High levels of cell death observed in my experiment.

dot

BET_Inhibitor_Signaling Histones Acetylated Histones BET BET Proteins (BRD4) Histones->BET binds to PTEFb P-TEFb BET->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II activates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes transcribes Proliferation Cell Proliferation Oncogenes->Proliferation promotes Apoptosis Apoptosis Oncogenes->Apoptosis inhibits GW841819X This compound GW841819X->BET Concentration_Decision_Tree Start Start: Select Initial Concentration Range Literature Review literature for IC50 of This compound or analogues Start->Literature DoseResponse Perform Dose-Response (e.g., 0.01 - 100 µM) Literature->DoseResponse Analyze Analyze dose-response curve DoseResponse->Analyze EffectiveConc Is there a clear effective concentration range? Analyze->EffectiveConc EffectiveConc->DoseResponse No, adjust range CytotoxicityCheck Is there significant cytotoxicity at effective concentrations? EffectiveConc->CytotoxicityCheck Yes Optimize Optimize concentration and/or incubation time CytotoxicityCheck->Optimize Yes FinalConc Select final concentration for experiments CytotoxicityCheck->FinalConc No Optimize->DoseResponse

Technical Support Center: Improving the Delivery of GW 841819X in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of the BET bromodomain inhibitor GW 841819X in animal models. Given the compound's poor aqueous solubility, this guide focuses on formulation strategies, administration protocols, and troubleshooting common issues to ensure reliable and reproducible in vivo experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary challenge in animal studies?

A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, showing promise in preclinical cancer models. As an analogue of (+)-JQ1, it functions by competitively binding to the acetyl-lysine recognition sites of BET bromodomains, thereby modulating gene expression. The primary challenge in utilizing this compound in animal models is its low aqueous solubility, which can lead to poor absorption, low bioavailability, and high pharmacokinetic variability.

Q2: What is a standard recommended formulation for in vivo delivery of this compound?

A2: A widely used and generally well-tolerated vehicle for poorly soluble compounds like this compound for oral or intraperitoneal administration in mice is a mixture of DMSO, PEG300, Tween 80, and a physiological solution like saline or PBS. A common starting formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS.

Q3: Are there alternative formulation strategies if the standard vehicle is not suitable for my experiment?

A3: Yes, several alternative strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs:

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix to improve its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area, leading to faster dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.

  • Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.

Q4: What are the expected pharmacokinetic properties of BET inhibitors like this compound?

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Compound Precipitation in Formulation - High concentration of this compound.- Improper mixing order of solvents.- Low ambient temperature.- Reduce the final concentration of this compound.- Follow the recommended protocol for solvent addition (dissolve in DMSO first, then add PEG300, followed by Tween 80, and finally saline/PBS).- Gently warm the solution during preparation.
High Variability in Animal Response - Inconsistent formulation preparation.- Inaccurate dosing.- Animal stress affecting absorption.- Ensure the formulation is homogenous and freshly prepared for each experiment.- Calibrate all pipettes and syringes.- Ensure proper animal handling and oral gavage technique to minimize stress.
Low Drug Exposure (AUC) - Poor oral absorption.- Rapid metabolism.- Consider alternative formulation strategies (e.g., SEDDS, nanoparticles).- Explore different administration routes (e.g., intraperitoneal injection).- Co-administer with a metabolic inhibitor if the metabolic pathway is known (requires careful consideration and ethical approval).
Adverse Events in Animals (e.g., weight loss, lethargy) - Toxicity of the compound at the administered dose.- Toxicity of the vehicle formulation.- Perform a dose-ranging study to determine the maximum tolerated dose (MTD).- Reduce the percentage of DMSO in the vehicle if possible.- Monitor animals closely for any signs of distress.

Quantitative Data Summary

As specific pharmacokinetic data for this compound is not publicly available, the following table summarizes key parameters for the structurally related BET inhibitors (+)-JQ1 and I-BET762 in mice to serve as a reference.

Parameter(+)-JQ1I-BET762 (Molibresib)
Animal Model MouseMouse
Dose and Route 50 mg/kg, Intraperitoneal10 mg/kg, Oral
Oral Bioavailability (F%) ~50%~80%
Peak Plasma Concentration (Cmax) Not Reported~1.5 µM
Time to Peak (Tmax) Not Reported~2 hours
Area Under the Curve (AUC) Not ReportedNot Reported
Half-life (t1/2) ~1.5 hours~10 hours

Note: This data is compiled from various sources and should be used as a general guide. Actual pharmacokinetic parameters can vary depending on the specific experimental conditions, including the formulation, animal strain, and analytical methods used.

Experimental Protocols

Protocol 1: Preparation of a Standard Vehicle for Oral Administration

This protocol describes the preparation of a common vehicle for dissolving this compound for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate Required Volumes: Determine the total volume of the formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for mice).

  • Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in the calculated volume of DMSO (e.g., 10% of the final volume). Vortex until the compound is completely dissolved.

  • Add PEG300: To the DMSO solution, add the calculated volume of PEG300 (e.g., 40% of the final volume). Vortex thoroughly until the solution is clear and homogenous.

  • Add Tween 80: Add the calculated volume of Tween 80 (e.g., 5% of the final volume) to the mixture. Vortex again to ensure complete mixing.

  • Add Saline/PBS: Slowly add the final volume of sterile saline or PBS (e.g., 45% of the final volume) to the solution while vortexing. The final solution should be clear.

  • Storage: Use the formulation immediately after preparation. If short-term storage is necessary, keep it at room temperature and protected from light. Do not refrigerate, as this may cause precipitation.

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering the prepared formulation to mice via oral gavage.

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or curved with a ball tip for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse to accurately calculate the dosing volume.

  • Syringe Preparation: Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Administration: Once the needle is correctly positioned in the esophagus (a slight resistance may be felt as it passes the cardiac sphincter), slowly depress the syringe plunger to administer the formulation.

  • Needle Withdrawal: Gently and smoothly withdraw the gavage needle.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes post-dosing.

Visualizations

BET_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails Ac Acetylated Lysine Histone->Ac HATs BRD4 BRD4 Ac->BRD4 Binds TF Transcription Factors (e.g., NF-κB, c-Myc) BRD4->TF Recruits PolII RNA Polymerase II TF->PolII Activates Gene Target Gene Transcription PolII->Gene GW841819X This compound GW841819X->BRD4 Inhibits Binding Experimental_Workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic/Pharmacodynamic Analysis A Weigh this compound B Dissolve in DMSO A->B C Add PEG300 B->C D Add Tween 80 C->D E Add Saline/PBS D->E H Administer via Oral Gavage E->H F Weigh Animal G Calculate Dose F->G G->H I Monitor Animal H->I J Collect Blood Samples H->J L Collect Tissue Samples H->L K Analyze Plasma Drug Concentration (LC-MS/MS) J->K M Assess Target Engagement and Efficacy L->M

How to interpret unexpected phenotypes after GW 841819X treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW 841819X. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed during treatment with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is a potent and novel inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] It is an analogue of (+)-JQ1.[2][3] BET proteins are epigenetic "readers" that play a crucial role in the regulation of gene transcription. By inhibiting BET bromodomains, this compound disrupts the transcriptional program of cancer cells, leading to anti-proliferative effects. It has demonstrated in vivo activity against various cancers, including NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia.[2][3]

Q2: We observed unexpected levels of cytotoxicity in our cell line after treatment with this compound. What could be the cause?

A2: Unexpected cytotoxicity can arise from several factors. It could be an on-target effect that is particularly pronounced in your specific cell line due to its genetic background. Alternatively, it could be due to off-target effects, where this compound interacts with unintended molecular targets.[4][5] It is also important to rule out experimental artifacts such as compound insolubility or degradation.[4]

Q3: Our cells are showing a strange morphological change that we did not anticipate. How do we begin to investigate this?

A3: Unexplained morphological changes are a common type of unexpected phenotype. The first step is to confirm the observation is reproducible. Subsequently, a systematic approach is needed to determine if this is an on-target or off-target effect. This involves a dose-response analysis and characterization of the phenotype at different concentrations and time points.

Q4: Could the unexpected phenotype be specific to our cell line?

A4: Yes, cell line-specific effects are a strong possibility.[4] The genetic and epigenetic landscape of a cell line can influence its response to a drug. Testing this compound in a panel of different cell lines can help distinguish between a general off-target effect and a cell-context-specific response.[4]

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

If you are observing higher than expected cytotoxicity, follow these steps to troubleshoot the issue.

Step 1: Confirm the Observation and Compound Integrity

  • Reproducibility: Repeat the experiment to ensure the result is consistent.

  • Compound Quality: Verify the purity and integrity of your this compound stock.

  • Solubility: Check for compound precipitation in your culture media.[4]

Step 2: Perform a Detailed Dose-Response Analysis

  • Objective: To determine the precise IC50 (half-maximal inhibitory concentration) in your cell line and to see if the cytotoxicity is dose-dependent.

  • Methodology: Use a cell viability assay such as MTT or a fluorescence-based assay to test a wide range of this compound concentrations.

Hypothetical Dose-Response Data for this compound

Cell Line This compound Concentration (µM) % Cell Viability
MCF-7 0.01 98
0.1 85
1 52
10 15
100 5
HEK293 0.01 99
0.1 95
1 88
10 75

| | 100 | 60 |

Step 3: Investigate On-Target vs. Off-Target Effects

  • On-Target Validation: Use a secondary, structurally different BET inhibitor to see if it recapitulates the cytotoxic phenotype.[5] If it does, the effect is likely on-target.

  • Off-Target Assessment: If the phenotype is not reproduced by other BET inhibitors, consider off-target effects. A kinome scan or a broader off-target liability panel can help identify unintended targets.[4][5]

Issue 2: Unexpected Cellular Differentiation

Should you observe unexpected changes in cellular morphology indicative of differentiation, the following workflow is recommended.

Experimental Workflow for Investigating Unexpected Differentiation

G Workflow for Investigating Unexpected Phenotypes A Unexpected Phenotype Observed (e.g., Differentiation) B Confirm Reproducibility and Compound Integrity A->B C Dose-Response and Time-Course Analysis B->C D Characterize Phenotype (e.g., Marker Expression) C->D E On-Target Hypothesis D->E F Off-Target Hypothesis D->F G Use Structurally Different BET Inhibitor E->G H Perform Off-Target Profiling (e.g., Kinome Scan) F->H I Phenotype Reproduced? G->I J Identify Potential Off-Targets H->J I->F No K On-Target Effect Confirmed I->K Yes L Investigate Off-Target Mechanism J->L

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Step 1: Characterize the Differentiated Phenotype

  • Morphological Analysis: Use microscopy to document the changes in cell shape, adherence, and complexity.

  • Marker Gene/Protein Expression: Perform qPCR or Western blotting to analyze the expression of known differentiation markers for the cell lineage you are working with.

Step 2: Determine the Role of BET Inhibition

  • Rescue Experiment: If possible, overexpress a drug-resistant mutant of BRD4 to see if it reverses the differentiation phenotype. This would strongly suggest an on-target effect.

  • RNA-Seq Analysis: Perform RNA sequencing on treated and untreated cells to identify the transcriptional programs that are altered by this compound, leading to differentiation.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To quantify the cytotoxic effect of this compound.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[6]

Protocol 2: Western Blotting for Protein Expression Analysis

Objective: To analyze the expression levels of specific proteins (e.g., differentiation markers, signaling pathway components).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford assay reagents

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Lysis: Lyse cells in RIPA buffer and quantify protein concentration.[4]

  • SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway

This compound Mechanism of Action

G This compound Signaling Pathway GW841819X This compound BET BET Proteins (BRD2, BRD3, BRD4) GW841819X->BET Inhibits Transcription Transcriptional Machinery BET->Transcription Activates AcetylLysine Acetylated Lysines on Histones AcetylLysine->BET Recruits GeneExpression Oncogene Expression Transcription->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Downregulates Apoptosis Apoptosis GeneExpression->Apoptosis Induces

Caption: The inhibitory action of this compound on the BET signaling pathway.

References

Best practices for long-term storage of GW 841819X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of GW 841819X, a potent BET bromodomain inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1][2] When stored properly, the compound is expected to be stable for over two years.[1] For short-term storage (days to weeks), a temperature of 0 - 4°C is acceptable.[1]

Q2: How should I store this compound in solution?

Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for long-term stability, which can be up to one year.[2] For short-term storage of solutions (days to weeks), 0 - 4°C is suitable.[1] It is important to use tightly sealed containers to prevent solvent evaporation and contamination.

Q3: Is this compound sensitive to light or moisture?

Yes, this compound should be protected from light.[1][3] It is also recommended to store it in a dry environment to prevent potential degradation from humidity, which can cause powders to cake or harden.[4] Using a desiccator for storage of the solid compound is a good practice.

Q4: What are the signs of potential degradation of this compound?

Visual signs of degradation in the solid compound can include a change in color or appearance from its typical solid powder form.[1][5] For solutions, precipitation or color change may indicate degradation or solubility issues. If you suspect degradation, it is recommended to use a fresh vial of the compound for your experiments.

Q5: What solvents are compatible with this compound?

This compound is soluble in DMSO.[1] It is not soluble in water.[1] When preparing stock solutions, ensure you are using an appropriate solvent and concentration for your experimental needs.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Compound degradation due to improper storage.Verify storage conditions (temperature, light exposure). Use a fresh vial of this compound from proper long-term storage. Prepare a fresh stock solution.
Difficulty dissolving the solid compound. Compound may have absorbed moisture.Ensure the compound is brought to room temperature before opening the vial to prevent condensation. Store in a desiccator.
Precipitate forms in the stock solution upon thawing. The concentration may be too high for the solvent at lower temperatures.Gently warm the solution and vortex to redissolve. Consider preparing a lower concentration stock solution for long-term storage.
Visible change in the appearance of the solid compound. Potential degradation or contamination.Do not use the compound. Dispose of it according to your institution's chemical waste disposal guidelines.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 487.94 g/mol .[1][5]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store the aliquots at -80°C for long-term storage.

Visual Guides

G Workflow for Optimal Long-Term Storage of this compound cluster_0 Receiving and Initial Handling cluster_1 Storage Options cluster_2 Solid Storage Protocol cluster_3 Solution Storage Protocol A Receive this compound B Log compound details (Date, Lot #) A->B C Equilibrate to Room Temperature (before first opening) B->C D Solid Compound C->D E Stock Solution C->E F Store at -20°C D->F I Prepare aliquots in DMSO E->I G Protect from light F->G H Store in a desiccator G->H J Store at -80°C I->J K Use light-protecting tubes J->K

Caption: Workflow for the optimal long-term storage of this compound.

G Troubleshooting Guide for this compound Storage Issues A Problem Encountered (e.g., inconsistent results, visible changes) B Check Storage Conditions A->B C Is storage temperature correct? (-20°C for solid, -80°C for solution) B->C D Is compound protected from light? C->D Yes F Use a fresh aliquot/vial C->F No E Was the vial equilibrated to RT before opening? D->E Yes D->F No G Prepare fresh stock solution E->G No H Contact Supplier for Technical Support E->H Yes F->G G->H Issue Persists I Dispose of compromised compound H->I

Caption: A logical troubleshooting guide for storage-related issues with this compound.

References

Validation & Comparative

A Comparative Efficacy Analysis of BET Bromodomain Inhibitors: GW 841819X vs. (+)-JQ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins: GW 841819X and (+)-JQ1. Both compounds are valuable research tools for investigating the role of BET proteins in various biological processes, particularly in oncology. This document summarizes their mechanism of action, presents available quantitative efficacy data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction to BET Bromodomain Inhibitors

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails through their bromodomain modules. This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key genes involved in cell proliferation, survival, and inflammation. Dysregulation of BET protein function is implicated in the pathogenesis of numerous diseases, including cancer.

(+)-JQ1 is a potent and specific, cell-permeable thienotriazolodiazepine that acts as a competitive inhibitor of BET bromodomains.[1] It has been extensively characterized and serves as a prototypical chemical probe for studying BET protein function.[2][3] Its discovery spurred the development of numerous other BET inhibitors for therapeutic applications.[1]

This compound is an analogue of (+)-JQ1 and is also a novel inhibitor of BET bromodomains.[4][5] It has demonstrated in vivo activity against several cancer types, including NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia.[4][5]

Mechanism of Action

Both this compound and (+)-JQ1 share a common mechanism of action. They competitively bind to the acetyl-lysine binding pocket of the bromodomains of BET proteins. This binding prevents the interaction of BET proteins with acetylated histones on chromatin, leading to the displacement of these proteins from the regulatory regions of their target genes. The subsequent downregulation of key oncogenes, most notably MYC, is a primary driver of the anti-proliferative effects of these inhibitors.[6]

Quantitative Data Summary

Table 1: Efficacy of this compound

Assay TypeTargetCell LineParameterValue
Biochemical AssayBrd2-pIC505.9
Biochemical AssayBrd3-pIC506.2
Biochemical AssayBrd4-pIC506.3

Data for this compound is limited in the public domain. The pIC50 values indicate the negative logarithm of the half-maximal inhibitory concentration.

Table 2: Efficacy of (+)-JQ1

Assay TypeTargetCell LineParameterValue (nM)
Biochemical AssayBRD4 (BD1)-IC5077
Biochemical AssayBRD4 (BD2)-IC5033
Cell-Based AssayNUT Midline Carcinoma-IC50~100-200
Cell-Based AssayMultiple Myeloma (MM.1S)MM.1SIC50~150
Cell-Based AssayAcute Myeloid Leukemia (MOLM-13)MOLM-13IC50~50

IC50 values for (+)-JQ1 can vary depending on the cell line and assay conditions.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of BET inhibitors like this compound and (+)-JQ1.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound and (+)-JQ1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and (+)-JQ1 in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

Objective: To confirm the direct binding of the inhibitors to their target protein (e.g., BRD4) within intact cells.

Materials:

  • Cancer cell lines

  • This compound and (+)-JQ1

  • PBS and protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Compound Treatment: Treat cultured cells with the desired concentrations of this compound, (+)-JQ1, or vehicle control for a specified time.

  • Cell Harvesting: Harvest the cells and wash with PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities of the soluble target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by BET inhibitors and a typical experimental workflow for their evaluation.

BET_Inhibitor_Signaling_Pathway cluster_nucleus Nucleus cluster_outcome Cellular Outcome BET BET Proteins (BRD2, BRD3, BRD4) Chromatin Chromatin BET->Chromatin Binds to Ac_Histones Acetylated Histones TF_Complex Transcriptional Machinery Chromatin->TF_Complex Recruits RNA_Pol_II RNA Polymerase II TF_Complex->RNA_Pol_II Oncogenes Oncogenes (e.g., MYC) RNA_Pol_II->Oncogenes Transcribes Transcription Transcription Oncogenes->Transcription Downregulation Downregulation of Oncogene Expression Inhibitor This compound (+)-JQ1 Inhibitor->BET Competitively Binds Proliferation Decreased Cell Proliferation Downregulation->Proliferation Apoptosis Induction of Apoptosis Downregulation->Apoptosis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (e.g., TR-FRET, AlphaScreen) Cell_Viability Cell Viability Assays (e.g., MTT, CTG) Biochemical_Assay->Cell_Viability Determine Cellular Potency Target_Engagement Target Engagement Assays (e.g., CETSA, NanoBRET) Cell_Viability->Target_Engagement Confirm On-Target Activity Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Target_Engagement->Gene_Expression Assess Downstream Effects Xenograft_Models Cancer Xenograft Models Gene_Expression->Xenograft_Models Inform In Vivo Studies Efficacy_Studies Tumor Growth Inhibition Studies Xenograft_Models->Efficacy_Studies PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Studies->PK_PD_Studies

References

Validating the On-Target Effects of GW841819X on BET Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of the BET (Bromodomain and Extra-terminal domain) protein inhibitor, GW841819X, with other well-characterized alternatives, JQ1 and OTX-015. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating these compounds for their studies.

Introduction to BET Proteins and Inhibitors

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They recognize and bind to acetylated lysine residues on histones and other proteins through their tandem bromodomains (BD1 and BD2).[1][2] This interaction is critical for the recruitment of transcriptional machinery to promoters and enhancers, thereby activating the expression of target genes.[3][4] In many cancers, BET proteins are key drivers of oncogenic transcription programs, making them attractive therapeutic targets.[1][5] Small molecule inhibitors of BET proteins function by competitively binding to the acetyl-lysine recognition pockets of the bromodomains, displacing them from chromatin and leading to the suppression of target gene transcription.[4] One of the most critical downstream effects of BET inhibition is the downregulation of the MYC oncogene, which plays a central role in cell proliferation, growth, and apoptosis.[3][4]

Comparative Analysis of On-Target Effects

This section provides a comparative overview of the binding affinities and cellular potencies of GW841819X, JQ1, and OTX-015 against the BET family of proteins. The data presented is a compilation from various sources and should be interpreted with the consideration that experimental conditions may vary.

Biochemical Binding Affinity

The binding affinity of BET inhibitors to their target bromodomains is a key indicator of their on-target potency. This is often measured using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen, which quantify the ability of the inhibitor to displace a known ligand from the bromodomain.

CompoundTargetAssayIC50 (nM)Kd (nM)
GW841819X BRD2/3/4-Data not available-
(+)-JQ1 BRD2 (BD1)ITC-~150
BRD3 (BD1/BD2)ITC-~50 / ~90
BRD4 (BD1/BD2)ITC77 (BD1), 33 (BD2)~50 / ~90
OTX-015 BRD2/3/4TR-FRET92-112-
Cellular Activity

The on-target effects of BET inhibitors in a cellular context are often assessed by measuring their anti-proliferative activity and their ability to modulate the expression of key target genes like MYC.

CompoundCell LineAssayGI50/IC50 (nM)Effect on MYC
GW841819X Various Cancer Cell LinesProliferationData not availableDownregulation
(+)-JQ1 MM.1S (Multiple Myeloma)Proliferation< 500Significant downregulation
OTX-015 Hematologic MalignanciesProliferation60-200Downregulation

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate the on-target effects of BET inhibitors.

TR-FRET Competitive Binding Assay for BET Bromodomains

This protocol is for determining the IC50 values of BET inhibitors by measuring their ability to compete with a fluorescently labeled ligand for binding to the target bromodomain.

Materials:

  • Recombinant GST-tagged BET bromodomain protein (e.g., BRD4-BD1)

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled BET inhibitor tracer (e.g., FITC-labeled JQ1) (acceptor fluorophore)

  • Test compounds (e.g., GW841819X)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a master mix containing the GST-tagged BET bromodomain protein and the Tb-labeled anti-GST antibody in assay buffer. Incubate for 30 minutes at room temperature.

  • Add the protein-antibody mix to the wells containing the test compound.

  • Add the fluorescently labeled BET inhibitor tracer to all wells.

  • Incubate the plate for 60-120 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (FITC).

  • Calculate the TR-FRET ratio (520 nm emission / 490 nm emission).

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantitative Real-Time PCR (qRT-PCR) for MYC Expression

This protocol measures the change in MYC mRNA levels in cells following treatment with a BET inhibitor.

Materials:

  • Cancer cell line (e.g., MM.1S)

  • BET inhibitor (e.g., GW841819X)

  • Cell culture medium and supplements

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MYC and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the BET inhibitor or vehicle control for a specified time (e.g., 4, 8, 24 hours).

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and primers for MYC and the housekeeping gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in MYC expression in inhibitor-treated cells compared to vehicle-treated cells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis in cells treated with a BET inhibitor.

Materials:

  • Cancer cell line

  • BET inhibitor (e.g., GW841819X)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with the BET inhibitor or vehicle control as described for the qRT-PCR protocol.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on Annexin V and PI staining.[6]

Visualizations

BET Protein Signaling Pathway

BET_Signaling_Pathway cluster_0 Nucleus cluster_1 Inhibition Histone Acetylated Histones BET BET Proteins (BRD2/3/4) Histone->BET Binds to acetylated lysine PolII RNA Polymerase II BET->PolII Recruits PTEFb P-TEFb BET->PTEFb Recruits TF Transcription Factors (e.g., NF-κB) TF->BET MYC MYC Gene PolII->MYC Transcribes PTEFb->PolII Phosphorylates & Activates MYC_mRNA MYC mRNA MYC->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation Promotes GW841819X GW841819X GW841819X->BET Competitively Inhibits

Caption: BET protein signaling pathway and the mechanism of action of GW841819X.

Experimental Workflow: qRT-PCR for MYC Expression

qRT_PCR_Workflow start Start: Seed Cells treatment Treat cells with GW841819X or Vehicle start->treatment harvest Harvest Cells treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis qPCR Quantitative PCR (MYC & GAPDH primers) cDNA_synthesis->qPCR analysis Data Analysis (ΔΔCt) qPCR->analysis end End: Relative MYC Expression Levels analysis->end

Caption: Experimental workflow for quantifying MYC gene expression using qRT-PCR.

References

Independent Verification of GW 841819X's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GW 841819X, a potent bromodomain and extra-terminal (BET) inhibitor, with other well-characterized BET inhibitors, namely (+)-JQ1 and I-BET762. The information presented herein is compiled from publicly available experimental data to facilitate an independent verification of its mechanism of action and comparative efficacy.

Executive Summary

This compound is a potent inducer of the Apolipoprotein A1 (ApoA1) reporter gene and an inhibitor of the BET family of proteins, which are considered key epigenetic readers.[1] Its mechanism of action, like other BET inhibitors, involves competitive binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin and inhibiting the transcription of target genes, such as the proto-oncogene c-MYC. This guide presents a compilation of biochemical and cellular activity data for this compound and its primary comparators, (+)-JQ1 and I-BET762, alongside detailed experimental protocols for the key assays cited.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound, (+)-JQ1, and I-BET762. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Biochemical Activity of BET Inhibitors

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Reference
This compound Brd2-1259-[1] (pIC50 converted)
Brd3-631-[1] (pIC50 converted)
Brd4-501-[1] (pIC50 converted)
(+)-JQ1 BRD2 (N-terminal)--128[2]
BRD3 (N-terminal)--59.5[2]
BRD4 (N-terminal)AlphaScreen77~50 (ITC)[2][3]
BRD4 (C-terminal)AlphaScreen33~90 (ITC)[2][3]
I-BET762 BRD2, BRD3, BRD4FRET32.5 - 42.550.5 - 61.3

Note: The pIC50 values for this compound (Brd2: 5.9, Brd3: 6.2, Brd4: 6.3) were converted to IC50 values using the formula IC50 = 10^(-pIC50) M.[1]

Table 2: Cellular Activity of BET Inhibitors

CompoundCell LineAssayIC50 (µM)Reference
This compound HepG2 (ApoA1 induction)Luciferase Reporter0.22 (EC170)[1]
(+)-JQ1 NMC (Patient-derived)Proliferation~0.5
Multiple Myeloma (MM.1S)Proliferation0.049
MLL-fusion Leukemia (MV4;11)Proliferation0.004
I-BET762 Multiple Myeloma (MM.1S)Proliferation0.038
MLL-fusion Leukemia (MV4;11)Proliferation0.004

Mechanism of Action: Signaling Pathway

BET inhibitors, including this compound, function by disrupting the interaction between BET proteins (like BRD4) and acetylated histones on chromatin. This prevents the recruitment of the transcriptional machinery required for the expression of key oncogenes such as c-MYC, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm BET_Inhibitor This compound (+)-JQ1, I-BET762 BRD4 BRD4 BET_Inhibitor->BRD4 Inhibits Binding Acetylated_Histones Acetylated Histones on Chromatin BRD4->Acetylated_Histones Binds to P_TEFb P-TEFb BRD4->P_TEFb Recruits cMYC_Gene c-MYC Gene RNAPII RNA Polymerase II P_TEFb->RNAPII Activates RNAPII->cMYC_Gene Transcribes cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Cycle_Arrest Cell Cycle Arrest cMYC_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC_Protein->Apoptosis

Mechanism of action for BET inhibitors like this compound.

Experimental Protocols

Detailed methodologies for key assays are crucial for the independent verification and comparison of these compounds.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BET Bromodomain Binding

Objective: To measure the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Principle: This bead-based, no-wash assay relies on the proximity of two bead types. One bead (Donor) is coated with streptavidin and binds a biotinylated histone peptide. The other bead (Acceptor) is coated with an antibody that captures a tagged BET bromodomain protein. When the bromodomain binds the histone peptide, the beads are brought into close proximity, allowing for the generation of a luminescent signal upon excitation. A test compound that inhibits this interaction will separate the beads, leading to a decrease in the signal.

Protocol Outline:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4). Dilute the GST-tagged BRD4 protein, biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the assay buffer.

  • Compound Plating: Perform serial dilutions of the test compounds (this compound, (+)-JQ1, I-BET762) in DMSO and add them to a 384-well microplate.

  • Reaction Incubation: Add the GST-BRD4 and biotinylated histone peptide to the wells and incubate to allow for binding.

  • Bead Addition: Add the anti-GST Acceptor beads and incubate. Then, add the Streptavidin-coated Donor beads and perform a final incubation in the dark.

  • Signal Detection: Read the plate using an AlphaScreen-compatible plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Proteins, Beads) Plating Plate Compounds in 384-well Plate Reagents->Plating Compounds Serial Dilution of Test Compounds Compounds->Plating Incubation1 Add BRD4 & Histone Peptide Incubate Plating->Incubation1 Incubation2 Add Acceptor Beads Incubate Incubation1->Incubation2 Incubation3 Add Donor Beads Incubate (Dark) Incubation2->Incubation3 Detection Read Luminescence Incubation3->Detection Analysis Calculate IC50 Detection->Analysis

Experimental workflow for the AlphaScreen assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To quantify the binding affinity of an inhibitor to a BET bromodomain.

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (e.g., Europium) conjugated to the BET protein and an acceptor fluorophore (e.g., APC) conjugated to a ligand (acetylated histone peptide). When the protein and ligand are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will decrease the FRET signal.

Protocol Outline:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% (w/v) BSA).

  • Compound Dilution: Prepare serial dilutions of the test inhibitor.

  • Reaction Mixture: In a 384-well plate, combine the terbium-labeled donor (e.g., anti-His antibody for a His-tagged BRD4), the dye-labeled acceptor (e.g., streptavidin-APC for a biotinylated histone peptide), the BET bromodomain protein, the acetylated histone peptide, and the test inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals and plot this against the inhibitor concentration to determine the IC50.

Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of BET inhibitors on the proliferation and viability of cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., MV4-11, MM.1S) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Lysis and Signal Generation: Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the inhibitor concentration to calculate the IC50 value.

Conclusion

This compound demonstrates potent inhibition of the BET family of bromodomains, consistent with its proposed mechanism of action as an epigenetic modulator. The available data suggests its efficacy is comparable to that of the well-established BET inhibitors (+)-JQ1 and I-BET762. However, for a definitive and direct comparison, it is recommended that these compounds be evaluated side-by-side in the same assays and under identical experimental conditions. The detailed protocols provided in this guide offer a framework for such an independent verification. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific experimental setups.

References

Evaluating the specificity of GW 841819X for Brd4 over other bromodomains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bromodomain inhibitor GW841819X, with a focus on its specificity for Brd4 over other bromodomains. Due to the limited availability of comprehensive public data for GW841819X across the entire bromodomain family, this guide will focus on its activity within the Bromodomain and Extra-Terminal (BET) family of proteins and compare it with well-characterized inhibitors JQ1 and OTX-015.

Introduction to Brd4 and Bromodomain Inhibitors

Brd4, a member of the BET family of proteins, is a key epigenetic reader that plays a crucial role in transcriptional activation. It recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters. Dysregulation of Brd4 activity has been implicated in a variety of diseases, most notably cancer, making it an attractive therapeutic target. Small molecule inhibitors that target the acetyl-lysine binding pocket of bromodomains have emerged as a promising class of therapeutics. The specificity of these inhibitors is a critical factor in their efficacy and potential off-target effects.

GW841819X has been identified as a novel inhibitor of BET bromodomains and an analogue of the well-studied pan-BET inhibitor, (+)-JQ1.[1] Understanding its selectivity profile is essential for its development as a chemical probe or therapeutic agent.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the available binding affinity data for GW841819X and compares it with JQ1 and OTX-015 against the BET family bromodomains. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a stronger binding affinity.

InhibitorBrd2 (pIC50)Brd3 (pIC50)Brd4 (pIC50)Data Source
GW841819X 5.96.26.3[2]
(+)-JQ1 ~7.3 (IC50: ~50nM)~7.1 (IC50: ~80nM)BD1: ~7.1 (IC50: 77nM)BD2: ~7.5 (IC50: 33nM)[3]
OTX-015 IC50: 92-112 nMIC50: 92-112 nMIC50: 92-112 nM[4]

Note: Direct comparison of pIC50 and IC50 values should be made with caution as experimental conditions can vary. A comprehensive head-to-head study under identical conditions would be necessary for a definitive comparison. The data for GW841819X indicates a slight preference for Brd4 over Brd2 and Brd3 within the BET family. However, without data on its binding to other bromodomain families, its overall specificity remains to be fully elucidated. In contrast, JQ1 is a potent pan-BET inhibitor, binding to all BET family members with high affinity.[3] OTX-015 also demonstrates potent inhibition of BRD2, BRD3, and BRD4.[4]

Experimental Protocols

The determination of inhibitor specificity against a panel of bromodomains is typically performed using various biochemical and biophysical assays. Two commonly employed methods are the AlphaScreen® assay and the BROMOscan® platform.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the ability of a test compound to disrupt the interaction between a bromodomain and a biotinylated, acetylated histone peptide.

Methodology:

  • Reagents: His-tagged bromodomain protein, biotinylated acetylated histone peptide, Streptavidin-coated Donor beads, and Nickel Chelate Acceptor beads.

  • Assay Principle: In the absence of an inhibitor, the interaction between the His-tagged bromodomain and the biotinylated histone peptide brings the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in a luminescent signal at 520-620 nm.

  • Inhibition: A competitive inhibitor binds to the bromodomain, preventing its interaction with the histone peptide. This separation of the beads leads to a decrease in the luminescent signal.

  • Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the luminescent signal by 50%.

BROMOscan®

BROMOscan® is a competition binding assay platform that quantitatively measures the binding of test compounds to a large panel of bromodomains.

Methodology:

  • Assay Principle: The assay utilizes DNA-tagged bromodomains and immobilized ligands. Test compounds compete with the immobilized ligand for binding to the bromodomain.

  • Quantification: The amount of bromodomain bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The dissociation constant (Kd) is calculated from the dose-response curve of the test compound, providing a quantitative measure of binding affinity. A higher Kd value indicates weaker binding.

Visualizing Experimental Workflow and Signaling Pathways

To aid in the understanding of the experimental process and the biological context of Brd4 inhibition, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Assay Preparation cluster_assay AlphaScreen Assay cluster_analysis Data Analysis Reagents Reagents: - His-tagged Bromodomain - Biotinylated Acetylated Peptide - Test Compound (GW841819X) - AlphaScreen Beads Incubation Incubation of Reagents Reagents->Incubation Mix Excitation Excitation at 680 nm Incubation->Excitation Transfer to Assay Plate Detection Detection of Luminescence (520-620 nm) Excitation->Detection Dose_Response Generate Dose-Response Curve Detection->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

Caption: Experimental workflow for determining inhibitor IC50 using AlphaScreen.

brd4_pathway Acetylated_Histones Acetylated Histones (on Chromatin) Brd4 Brd4 Acetylated_Histones->Brd4 recruits PTEFb P-TEFb Complex (CDK9/Cyclin T1) Brd4->PTEFb recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Transcriptional Elongation RNA_Pol_II->Transcription GW841819X GW841819X GW841819X->Brd4 inhibits binding to acetylated histones

Caption: Simplified signaling pathway of Brd4-mediated transcription and its inhibition.

Conclusion

GW841819X demonstrates inhibitory activity against BET family bromodomains, with a slight selectivity for Brd4 over Brd2 and Brd3 based on the currently available data. However, a comprehensive evaluation of its specificity across the broader landscape of human bromodomains is necessary to fully understand its potential as a selective chemical probe or therapeutic candidate. Further studies employing wide-panel screening assays such as BROMOscan® are warranted to delineate its complete selectivity profile. In contrast, inhibitors like JQ1 and OTX-015 have been more extensively characterized as potent pan-BET inhibitors. The choice of inhibitor for research or therapeutic development will ultimately depend on the desired selectivity profile and the specific biological question being addressed.

References

Head-to-Head Study: A Comparative Analysis of GW 841819X and RVX-208, Two Investigational BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two notable small molecule inhibitors of the Bromodomain and Extra-Terminal (BET) protein family: GW 841819X and RVX-208 (Apabetalone). While no direct head-to-head clinical or preclinical studies have been published, this document synthesizes available data to offer an objective comparison of their biochemical activity, mechanism of action, and potential therapeutic effects.

At a Glance: Key Differences

FeatureThis compoundRVX-208 (Apabetalone)
BET Selectivity Pan-BET inhibitor (Binds to BD1 and BD2)BD2-selective inhibitor
Primary Indication Investigated in oncologyInvestigated in cardiovascular disease, atherosclerosis
Reported Mechanism Potent inducer of ApoA1 reporter geneUpregulation of endogenous Apolipoprotein A-I (ApoA-I) and HDL
Clinical Development Preclinical in vivo activity in cancer modelsHas undergone Phase II and Phase III clinical trials

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and RVX-208, focusing on their binding affinities to BET bromodomains and their functional effects on Apolipoprotein A-I (ApoA-I), a key protein in reverse cholesterol transport.

Table 1: BET Bromodomain Binding Affinity
CompoundTargetAssay TypeValueReference
This compound BRD4 (BD1)Not SpecifiedKd = 46 nM[1][2]
BRD4 (BD2)Not SpecifiedKd = 52.5 nM[1][2]
Brd2Not SpecifiedpIC50 = 5.9[3]
Brd3Not SpecifiedpIC50 = 6.2[3]
Brd4Not SpecifiedpIC50 = 6.3[3]
RVX-208 BRD4 (BD1)TR-FRETKD ~ 2-3 µM[4]
BRD4 (BD2)TR-FRETKD ~ 5-30 nM[4]
BD1Cell-free assayIC50 = 87 µM[5][6]
BD2Cell-free assayIC50 = 0.51 µM[5][6][7]

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding.

Table 2: Functional Activity on Apolipoprotein A-I (ApoA-I)
CompoundAssayCell LineEffectValueReference
This compound ApoA1 reporter gene assayHepG2Induction of ApoA1 reporterEC50 = 440 nM[3]
RVX-208 ApoA-I mRNA expressionHuh7Upregulation-[4]
ApoA-I protein secretionHuman primary hepatocytesIncreased secretion-
ApoA-I protein levelsHepG2.2.15 cellsElevation-

Mechanism of Action

Both this compound and RVX-208 function by inhibiting BET proteins, which are epigenetic "readers" that play a crucial role in regulating gene transcription. By binding to the bromodomains of BET proteins, these inhibitors prevent their interaction with acetylated histones, thereby modulating the expression of target genes.

RVX-208 (Apabetalone) is a selective inhibitor of the second bromodomain (BD2) of BET proteins.[5][7] This selectivity is thought to be key to its mechanism of action, which involves the upregulation of the APOA1 gene, leading to increased production of ApoA-I protein and subsequently higher levels of high-density lipoprotein (HDL), often referred to as "good cholesterol".[8] Beyond its effects on lipid metabolism, RVX-208 has also been shown to suppress the expression of pro-inflammatory and pro-atherogenic genes.

This compound , in contrast, is characterized as a pan-BET inhibitor, demonstrating high affinity for both the first (BD1) and second (BD2) bromodomains of BRD4.[1][2] Its primary reported activity is the potent induction of an ApoA1 reporter gene, suggesting it also modulates the ApoA-I pathway.[3] As an analog of the well-characterized pan-BET inhibitor (+)-JQ1, this compound is presumed to have a broader impact on gene transcription compared to a domain-selective inhibitor like RVX-208.

Signaling Pathway and Experimental Workflows

BET Inhibition and ApoA-I Upregulation

The following diagram illustrates the general mechanism by which BET inhibitors are understood to upregulate ApoA-I expression.

BET_Inhibition_ApoA1 cluster_nucleus Nucleus cluster_inhibitor Inhibitor Action BET BET Protein (BRD4) Ac_Histone Acetylated Histone BET->Ac_Histone Binds to Transcription_Factors Transcription Factors BET->Transcription_Factors Recruits RNA_Pol_II RNA Polymerase II BET->RNA_Pol_II Activates DNA APOA1 Gene Ac_Histone->DNA Transcription_Factors->DNA ApoA1_mRNA ApoA-I mRNA RNA_Pol_II->ApoA1_mRNA Transcription ApoA1_Protein ApoA-I Protein ApoA1_mRNA->ApoA1_Protein Translation Inhibitor This compound or RVX-208 Inhibitor->BET Inhibits Binding HDL_Formation Increased HDL ApoA1_Protein->HDL_Formation Leads to AlphaScreen_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Donor_Bead1 Donor Bead (Streptavidin-coated) Biotin_Peptide1 Biotinylated Acetylated Peptide Donor_Bead1->Biotin_Peptide1 Binds BET_Protein1 GST-tagged BET Bromodomain Biotin_Peptide1->BET_Protein1 Binds Proximity1 Beads in Proximity Acceptor_Bead1 Acceptor Bead (Anti-GST) BET_Protein1->Acceptor_Bead1 Binds Signal1 High Signal Proximity1->Signal1 Donor_Bead2 Donor Bead (Streptavidin-coated) Biotin_Peptide2 Biotinylated Acetylated Peptide Donor_Bead2->Biotin_Peptide2 Binds No_Proximity Beads Separated BET_Protein2 GST-tagged BET Bromodomain Acceptor_Bead2 Acceptor Bead (Anti-GST) BET_Protein2->Acceptor_Bead2 Binds Inhibitor This compound or RVX-208 Inhibitor->BET_Protein2 Binds to (Competes) Signal2 Low Signal No_Proximity->Signal2

References

Navigating the Next Wave of Epigenetic Therapy: GW 841819X Poised to Outperform First-Generation BET Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of epigenetic drug discovery, the novel BET (Bromodomain and Extra-Terminal) inhibitor, GW 841819X, is demonstrating significant potential to overcome the limitations of its predecessors. As an analogue of the first-generation inhibitor (+)-JQ1, this compound is positioned to offer enhanced therapeutic benefits for researchers and clinicians in oncology and other therapeutic areas. This comparison guide provides a detailed assessment of the advantages of this compound over first-generation BET inhibitors, supported by available preclinical data.

First-generation BET inhibitors, including JQ1, OTX-015, and I-BET762, have paved the way for targeting BET proteins in various diseases, particularly cancer.[1] These compounds function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby preventing their interaction with acetylated histones and disrupting oncogenic transcription programs.[1] However, their clinical utility has been hampered by challenges such as short half-life, undesirable pharmacokinetic properties, and dose-limiting toxicities, often attributed to their broad, pan-inhibitory activity.[2][3]

The development of second-generation BET inhibitors aims to address these shortcomings by improving potency, selectivity, and pharmacokinetic profiles.[2][4] this compound emerges as a promising candidate in this new wave of targeted epigenetic therapies.

Quantitative Comparison of Inhibitor Potency

A key metric for evaluating the efficacy of BET inhibitors is their binding affinity and inhibitory concentration against the target bromodomains. The available data for this compound and first-generation BET inhibitors are summarized below. It is important to note that direct comparisons are best made from head-to-head studies, and the data presented here are compiled from various sources.

InhibitorTargetIC50 (nM)Kd (nM)
This compound BRD2125.9Not Reported
BRD363.1Not Reported
BRD450.1Not Reported
JQ1 BRD2 (N-terminal)17.7128
BRD3 (N-terminal)Not Reported59.5
BRD3 (C-terminal)Not Reported82
BRD4 (BD1)7749
BRD4 (BD2)3390.1
OTX-015 BET family92 - 112Not Reported
I-BET762 BET family32.5 - 42.550.5 - 61.3

IC50 and Kd values are compiled from multiple sources and may vary depending on the assay conditions.[5][6][7][8][9][10][11][12][13][14]

The pIC50 values for this compound against BRD2, BRD3, and BRD4 are reported as 5.9, 6.2, and 6.3, respectively. These values have been converted to IC50 (in nM) for comparative purposes. The data indicates that this compound is a potent inhibitor of the BET family, with inhibitory concentrations in the nanomolar range. While JQ1 and I-BET762 show high potency, the development of second-generation inhibitors like this compound is often driven by improvements beyond raw potency, such as enhanced selectivity and better in vivo characteristics.

Potential Advantages of this compound

While direct comparative in vivo and pharmacokinetic data for this compound is emerging, the rationale for developing next-generation BET inhibitors points to several potential advantages over their predecessors:

  • Improved Selectivity: First-generation inhibitors are typically pan-BET inhibitors, binding to all BET family members. This lack of selectivity can contribute to off-target effects and toxicity.[2] Second-generation inhibitors are being designed to exhibit greater selectivity for individual BET proteins or even specific bromodomains (BD1 vs. BD2), which may lead to a better-tolerated safety profile.[3][4]

  • Enhanced Pharmacokinetic Profile: A significant limitation of early BET inhibitors like JQ1 is a short plasma half-life, which is not ideal for clinical use.[2] Newer compounds are being optimized for improved metabolic stability, oral bioavailability, and longer half-lives, allowing for more convenient dosing schedules and sustained target engagement.[3]

  • Increased In Vivo Efficacy: By optimizing the molecular structure, second-generation inhibitors may achieve better tumor penetration and sustained target inhibition in vivo, potentially leading to greater anti-tumor activity at well-tolerated doses.[15][16][17][18]

Experimental Methodologies

To facilitate further research and comparative analysis, detailed protocols for key assays are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of BET inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11, HeLa)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • BET inhibitors (this compound, JQ1, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with serial dilutions of the BET inhibitors for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

BRD4 Binding Assay (AlphaScreen)

This biochemical assay measures the direct binding of inhibitors to the BRD4 bromodomain.

Materials:

  • Recombinant GST-tagged BRD4 protein (BD1 or BD2)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated donor beads

  • Anti-GST acceptor beads

  • Assay buffer

  • 384-well microplates

  • Plate reader capable of AlphaScreen detection

Procedure:

  • Add the BET inhibitor, GST-BRD4, and biotinylated histone H4 peptide to the wells of a 384-well plate.

  • Incubate at room temperature to allow for binding.

  • Add streptavidin-donor beads and anti-GST acceptor beads.

  • Incubate in the dark at room temperature.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • The signal will be inversely proportional to the binding of the inhibitor. Calculate IC50 values from the dose-response curves.

Visualizing the Mechanism of Action

To understand the fundamental mechanism of BET inhibitors, it is crucial to visualize the signaling pathway they disrupt.

BET_Inhibition_Pathway cluster_nucleus Nucleus cluster_chromatin Chromatin Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) BET->Histones Binds to TF Transcription Factors (e.g., c-Myc, NF-κB) BET->TF Recruits PolII RNA Polymerase II TF->PolII Activates Oncogenes Oncogene Transcription PolII->Oncogenes Inhibitor This compound or First-Gen Inhibitors Inhibitor->BET Competitively Binds & Inhibits

Caption: Mechanism of BET inhibitor action in the nucleus.

The logical workflow for comparing BET inhibitors from initial screening to in vivo validation is outlined below.

Experimental_Workflow A Biochemical Screening (e.g., AlphaScreen) B Cell-Based Assays (e.g., Cell Viability, Apoptosis) A->B Lead Compounds F Comparative Analysis of Potency, Selectivity, PK/PD, & Efficacy A->F C Target Engagement & Downstream Effects (e.g., Western Blot for c-Myc) B->C Confirmed Cellular Activity B->F D Pharmacokinetic Studies (in vivo) C->D Validated Mechanism C->F E In Vivo Efficacy Studies (Xenograft Models) D->E Favorable PK Profile D->F E->F

Caption: Experimental workflow for comparing BET inhibitors.

Conclusion

This compound represents a significant step forward in the development of BET inhibitors. While further head-to-head comparative studies are needed to fully elucidate its advantages, the trajectory of BET inhibitor research strongly suggests that second-generation compounds like this compound will offer an improved therapeutic window through enhanced selectivity and superior pharmacokinetic properties. For researchers in the field, this compound is a critical tool to explore the full potential of BET inhibition while minimizing the liabilities observed with first-generation agents.

References

Safety Operating Guide

Navigating the Disposal of GW 841819X: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like GW 841819X are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, a potent BET bromodomain inhibitor. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

Key Characteristics of this compound

To facilitate proper handling and risk assessment, the known physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular FormulaC26H22ClN5O3[1][2]
Molecular Weight487.94 g/mol [1][2]
AppearanceSolid[1]
CAS Number146135-18-4[1]
Biological ActivityInhibitor of BET bromodomain[1][2][3]

Note: This table summarizes publicly available data. Always refer to the supplier-specific information for the most accurate details.

Standard Operating Procedure for Disposal

The following protocol outlines the recommended steps for the disposal of this compound. This procedure is based on general best practices for handling chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation:

  • Solid Waste: Collect all solid forms of this compound, including unused compound and contaminated materials (e.g., weighing paper, pipette tips, and vials), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be disposed of in a designated sharps container.

3. Container Management:

  • Use only containers that are compatible with the chemical properties of this compound.

  • Ensure all waste containers are securely sealed to prevent spills or volatilization.

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

4. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Follow all institutional guidelines for the temporary storage of hazardous waste.

5. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound and other laboratory chemicals.

cluster_0 Start: Handling this compound cluster_1 Waste Characterization cluster_2 Segregation and Collection cluster_3 Final Disposal Protocol start Identify Waste Containing This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Dispose in Designated Sharps Container is_sharp->sharp_waste Yes store Store in Designated Hazardous Waste Area is_sharp->store No solid_waste->store liquid_waste->store sharp_waste->store request Request Pickup by Environmental Health & Safety (EHS) store->request

Figure 1. Decision workflow for the proper disposal of this compound waste.

Disclaimer: The information provided here is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and the relevant local, state, and federal regulations for hazardous waste disposal. In the event of a spill or exposure, follow your institution's emergency procedures and seek immediate medical attention if necessary.

References

Personal protective equipment for handling GW 841819X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides immediate safety and logistical guidance for the handling of GW 841819X based on its nature as a potent research chemical and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this compound should be handled as a potentially hazardous substance with unknown toxicological properties. All procedures should be conducted with the utmost caution.

This compound is a potent inducer of the ApoA1 report gene and a novel inhibitor of BET bromodomains, analogous to (+)-JQ1.[1][2] As a bioactive small molecule intended for research use only, it warrants stringent safety measures to prevent personnel exposure and environmental contamination.[1][2]

I. Personal Protective Equipment (PPE)

Given the potent and uncharacterized nature of this compound, a comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The following table outlines the required PPE for various handling procedures.

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing (Solid) Safety gogglesDouble-layered nitrile glovesDisposable full-body suit or gown over lab coatN95/FFP3 respirator or powered air-purifying respirator (PAPR)
Dissolving & Diluting Chemical splash gogglesDouble-layered nitrile glovesLaboratory coatUse within a certified chemical fume hood
Experimental Use Safety glasses with side shieldsNitrile glovesLaboratory coatUse within a certified chemical fume hood
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLaboratory coatUse within a certified chemical fume hood

II. Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound is crucial to minimize risk. The following workflow provides a procedural guide from receipt to disposal.

cluster_receipt Receipt & Storage cluster_handling Handling & Preparation cluster_disposal Decontamination & Disposal receipt 1. Receive Package Inspect for damage. log 2. Log Compound Update inventory. receipt->log storage 3. Store Appropriately See storage table. log->storage weigh 4. Weigh Solid Use containment (e.g., glovebox). storage->weigh Transfer to Lab dissolve 5. Dissolve In fume hood. Add solvent to solid. weigh->dissolve use 6. Experimental Use Follow protocol in fume hood. dissolve->use decon 7. Decontaminate Wipe surfaces with appropriate solvent. use->decon Post-Experiment waste 8. Segregate Waste Solid, liquid, sharps. decon->waste dispose 9. Dispose via EHS Follow institutional guidelines. waste->dispose

Caption: Workflow for the safe handling of this compound.

Experimental Protocols:

1. Weighing the Solid Compound:

  • Location: Perform within a certified chemical fume hood, a glovebox, or a ventilated balance enclosure to contain any airborne particles.

  • Procedure:

    • Don appropriate PPE, including a respirator.

    • Use anti-static tools and a weigh boat.

    • Carefully transfer the desired amount of this compound.

    • Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol) immediately after use.

    • Dispose of the wipe and weigh boat as solid chemical waste.

2. Preparation of a Stock Solution:

  • Location: Perform all steps within a certified chemical fume hood.

  • Procedure:

    • Place the vial containing the weighed solid in a secondary container (e.g., a beaker).

    • Add the desired solvent (e.g., DMSO) to the vial using a calibrated pipette.[1]

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution as recommended.[1][3]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused Solid Compound Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Contaminated Labware (Gloves, wipes, pipette tips) Collect in a dedicated, sealed waste bag or container labeled "Hazardous Chemical Waste" and with the chemical name. Do not mix with general laboratory waste.
Liquid Waste (Stock solutions, experimental media) Collect in a sealed, properly labeled, and chemically resistant waste container. Do not pour down the drain. The container should be labeled with the full chemical name and approximate concentration.
Contaminated Sharps (Needles, scalpels) Place immediately into a designated, puncture-resistant sharps container for chemical waste.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: Evacuate the area. For a small spill, if trained and equipped, contain the spill with an inert absorbent material. For a large spill, or if you are unsure, contact your institution's EHS for emergency response.

IV. Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Form Storage Temperature Duration Notes
Solid Powder -20°CLong-term (months to years)Store in a dry, dark place.[1]
0 - 4°CShort-term (days to weeks)[1]
In Solvent (e.g., DMSO) -80°CUp to 1 year[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW 841819X
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
GW 841819X

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.